Jms-053
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1954650-11-3 |
|---|---|
Molecular Formula |
C13H8N2O2S |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
7-imino-2-phenylthieno[3,2-c]pyridine-4,6-dione |
InChI |
InChI=1S/C13H8N2O2S/c14-10-11-8(12(16)15-13(10)17)6-9(18-11)7-4-2-1-3-5-7/h1-6,14H,(H,15,16,17) |
InChI Key |
CQHAROORCYWRRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C(=N)C(=O)NC3=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JMS-631-053; JMS053; JMS 053; JMS-053 |
Origin of Product |
United States |
Foundational & Exploratory
The Allosteric Mechanism of JMS-053: A Technical Guide to its Inhibition of PTP4A3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of JMS-053, a potent and selective small-molecule inhibitor of Protein Tyrosine Phosphatase 4A3 (PTP4A3), also known as Phosphatase of Regenerating Liver 3 (PRL-3). PTP4A3 is a well-documented oncoprotein whose overexpression is correlated with poor prognosis in numerous cancers, making it a compelling target for therapeutic intervention. This compound has emerged as a critical tool for studying PTP4A3 function and as a promising lead compound for the development of novel anti-cancer agents.
Core Mechanism of Action: Allosteric Inhibition
This compound acts as a reversible, allosteric, and noncompetitive inhibitor of PTP4A3.[1] This mode of action is significant as it circumvents the challenges associated with targeting the highly conserved active site of protein tyrosine phosphatases, thereby offering a potential for greater selectivity.
Initial computational models proposed a binding site for this compound in a pocket flanked by the α3, α4, and α6 helices and the WPD loop of PTP4A3.[2] It was hypothesized that this compound binding would stabilize the WPD loop in a closed conformation, preventing substrate access. However, site-directed mutagenesis studies, particularly of the K144I mutant which showed similar sensitivity to this compound as the wild-type enzyme, indicated that the initial model required refinement.[2] Subsequent models suggest potential interactions with residues such as A106 and A111.[2] The precise allosteric binding site and the conformational changes induced by this compound remain an active area of investigation.
Importantly, the inhibitory action of this compound is not mediated by the generation of reactive oxygen species (ROS) or through the formation of disulfide bonds with the catalytic cysteine (Cys104), mechanisms common to some other phosphatase inhibitors.[2] Mass spectrometry analysis has confirmed that this compound does not induce oxidation of the catalytic cysteine.
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Target Enzyme | IC50 (nM) | Notes |
| PTP4A3 | 18 - 30 | Reversible, allosteric inhibitor |
| PTP4A1 | 50 | Pan-PTP4A family inhibitor |
| PTP4A2 | 53 | Pan-PTP4A family inhibitor |
| CDC25B | 92.6 | A dual-specificity phosphatase |
| DUSP3 | >200 | A dual-specificity phosphatase |
Table 1: In Vitro Inhibitory Activity of this compound against PTP4A Family Members and Other Phosphatases. The data demonstrates the high potency of this compound for PTP4A3 and its equipotent inhibition of other PTP4A family members. It exhibits lower potency against other phosphatases like CDC25B and DUSP3.
| Ovarian Cancer Cell Line | IC50 (µM) | Notes |
| A2780 | 0.6 | |
| OVCAR4 | 4.42 | |
| Kuramochi | 13.25 | |
| HeyA8 | Not specified | Inhibits migration |
| SKOV3 | 10.5 | |
| A2780CP20 | 1.1 | Cisplatin-resistant cell line |
| HeyA8-MDR | Not specified | Drug-resistant cell line |
Table 2: Cytotoxic Activity of this compound in Human Ovarian Cancer Cell Lines. this compound demonstrates potent anti-proliferative effects across a range of ovarian cancer cell lines, including those resistant to standard chemotherapy.
Downstream Signaling Pathways Modulated by this compound
This compound-mediated inhibition of PTP4A3 leads to the modulation of key signaling pathways implicated in cancer progression, most notably the RhoA and STAT3 signaling cascades.
The PTP4A3-RhoA Signaling Axis
PTP4A3 is known to regulate the activity of RhoA, a small GTPase that plays a pivotal role in cell migration, invasion, and proliferation. Inhibition of PTP4A3 by this compound leads to a decrease in RhoA activity. This effect is consistent with the observed inhibition of cancer cell migration and spheroid growth upon treatment with this compound.
The PTP4A3-STAT3/p38 Signaling Network
This compound treatment also impacts the STAT3 and p38 signaling pathways. Specifically, inhibition of PTP4A3 by this compound results in a rapid decrease in the phosphorylation of STAT3 at tyrosine 705 (Y705), a key activating phosphorylation event. Concurrently, this compound treatment leads to an increase in the phosphorylation of SHP-2 phosphatase and p38 kinase. This suggests a complex regulatory role for PTP4A3 in these interconnected signaling circuits that are crucial for cancer cell survival and proliferation.
Key Experimental Protocols
This section provides an overview of the methodologies used to elucidate the mechanism of action of this compound.
In Vitro PTP4A3 Phosphatase Inhibition Assay
This assay is fundamental to determining the inhibitory potency of this compound.
-
Principle: The assay measures the enzymatic activity of recombinant PTP4A3 using a fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP). Dephosphorylation of DiFMUP by PTP4A3 yields a fluorescent product that can be quantified.
-
Protocol Outline:
-
Recombinant full-length human PTP4A3 is incubated in a suitable assay buffer.
-
Serial dilutions of this compound (or control compounds) are added to the enzyme.
-
The reaction is initiated by the addition of the DiFMUP substrate.
-
The plate is incubated at room temperature, and fluorescence is measured at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
-
Reversibility Assay: To determine the reversibility of inhibition, PTP4A3 is pre-incubated with a high concentration of this compound. The mixture is then diluted to a concentration near the IC50, and the enzymatic activity is measured. Recovery of enzyme activity upon dilution indicates reversible inhibition.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
-
Principle: A "wound" or scratch is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time in the presence or absence of the inhibitor.
-
Protocol Outline:
-
Cancer cells (e.g., A2780, OVCAR4) are seeded in a multi-well plate and grown to confluence.
-
A sterile pipette tip is used to create a uniform scratch in the cell monolayer.
-
The cells are washed to remove debris and then incubated with media containing various concentrations of this compound or a vehicle control.
-
Images of the wound are captured at time zero and at subsequent time points (e.g., 14-18 hours).
-
The area of the wound is measured, and the percentage of wound closure is calculated to determine the effect of this compound on cell migration.
-
RhoA Activation Assay
This assay quantifies the levels of active, GTP-bound RhoA in cells.
-
Principle: A pull-down assay is used to specifically isolate active RhoA-GTP from total cell lysates. This is typically achieved using a protein domain that selectively binds to the GTP-bound form of RhoA, such as the Rho-binding domain (RBD) of Rhotekin, often immobilized on agarose beads.
-
Protocol Outline:
-
Cells are treated with this compound or a control for a specified period.
-
Cells are lysed in a buffer that preserves the GTP-bound state of RhoA.
-
The cell lysates are incubated with Rhotekin-RBD beads to pull down active RhoA.
-
The beads are washed to remove non-specifically bound proteins.
-
The pulled-down proteins are eluted and analyzed by Western blotting using an anti-RhoA antibody.
-
The amount of active RhoA is quantified and compared between different treatment conditions.
-
Conclusion
This compound is a potent and selective allosteric inhibitor of the PTP4A family of phosphatases. Its mechanism of action involves the noncompetitive inhibition of PTP4A3, leading to the downstream modulation of critical oncogenic signaling pathways, including the RhoA and STAT3 cascades. The well-characterized in vitro and cellular activities of this compound, supported by the detailed experimental protocols outlined in this guide, establish it as an invaluable tool for cancer research and a promising foundation for the development of novel therapeutics targeting PTP4A3-driven malignancies. Further investigation into the precise molecular interactions at its allosteric binding site will undoubtedly provide deeper insights into the regulation of PTP4A3 and facilitate the design of next-generation inhibitors with enhanced potency and specificity.
References
The Cellular Target of Jms-053: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Jms-053 is a reversible small molecule inhibitor primarily targeting Protein Tyrosine Phosphatase 4A3 (PTP4A3), a member of the PTP4A family of phosphatases. This document provides a comprehensive overview of the cellular target of this compound, its mechanism of action, and the experimental methodologies used in its characterization.
Core Target and Selectivity
The primary cellular target of this compound is Protein Tyrosine Phosphatase 4A3 (PTP4A3) . It also demonstrates inhibitory activity against other members of the PTP4A family, namely PTP4A1 and PTP4A2. While potent against its intended targets, this compound has been observed to have off-target effects on other phosphatases, such as CDC25B and DUSP3, albeit at higher concentrations.[1]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against its primary targets and various cancer cell lines. The following tables summarize the available half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values.
Table 1: Inhibitory Activity of this compound against Purified Phosphatases
| Target | IC50 (nM) |
| PTP4A3 | 18 |
| PTP4A1 | 50 |
| PTP4A2 | 53 |
| CDC25B | 92.6 |
| DUSP3 | 207.6 |
Table 2: Anti-proliferative and Cytotoxic Activity of this compound in Cancer Cell Lines (48h treatment)
| Cell Line | Cancer Type | IC50 (µM) | EC50 (µM) |
| A2780 | Ovarian Cancer | 0.6 | - |
| OVCAR4 | Ovarian Cancer | 4.42 | - |
| Kuramochi | Ovarian Cancer | 13.25 | - |
| Hs578T | Breast Cancer | 8.48 | - |
| MDA-MB-231 | Breast Cancer | 32.67 | 42.7 |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects by inhibiting the activity of PTP4A3, which in turn modulates multiple downstream signaling pathways involved in cell proliferation, migration, and adhesion.[1] The key pathways affected are the RhoA and STAT3/p38 signaling cascades.[1]
RhoA Signaling Pathway
PTP4A3 is known to regulate the activity of the small GTPase RhoA. Inhibition of PTP4A3 by this compound leads to a concentration-dependent decrease in serum-induced RhoA activation in cancer cells.[1] This interference with RhoA signaling contributes to the inhibition of tumor cell migration and adhesion.[1]
Caption: this compound inhibits PTP4A3, leading to reduced RhoA activation and decreased cell migration and adhesion.
STAT3/p38 Signaling Pathway
This compound treatment rapidly downregulates the activation of Signal Transducer and Activator of Transcription 3 (STAT3) by inhibiting PTP4A3. Concurrently, it leads to an upregulation in the phosphorylation of SHP-2 phosphatase and p38 kinase. This modulation of the STAT3/p38 pathway is a key mechanism behind the anti-proliferative effects of this compound.
Caption: this compound inhibits PTP4A3, leading to decreased STAT3 activation and increased SHP-2 and p38 phosphorylation.
Experimental Protocols
The following sections detail the methodologies used to characterize the interaction of this compound with its cellular targets and to evaluate its biological effects.
In Vitro Phosphatase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified phosphatases.
Methodology:
-
Recombinant human PTP4A1, PTP4A2, PTP4A3, CDC25B, and DUSP3 are expressed and purified.
-
The phosphatase activity is measured using a suitable substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).
-
The assay is performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).
-
A serial dilution of this compound is prepared and pre-incubated with the enzyme for a specified time (e.g., 15 minutes) at room temperature.
-
The reaction is initiated by the addition of the substrate.
-
The fluorescence of the product is measured over time using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).
-
The initial reaction rates are calculated and plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic equation.
Cell Proliferation and Viability Assays
Objective: To determine the anti-proliferative (IC50) and cytotoxic (EC50) effects of this compound on cancer cell lines.
Methodology:
-
Cancer cell lines (e.g., MDA-MB-231, OVCAR4, A2780) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).
-
For proliferation assays, a reagent such as CellTiter-Glo® is added to measure the number of viable cells based on ATP levels.
-
For cytotoxicity assays, a reagent such as CytoTox-Glo™ is used to measure the activity of a dead-cell protease released from cells that have lost membrane integrity.
-
Luminescence is measured using a microplate reader.
-
The data is normalized to the vehicle control, and the IC50 or EC50 values are calculated by fitting the dose-response curves to a nonlinear regression model.
Cell Migration Assay
Objective: To assess the effect of this compound on the migratory capacity of cancer cells.
Methodology:
-
A wound-healing (scratch) assay or a transwell migration (Boyden chamber) assay can be performed.
-
Wound-Healing Assay:
-
Cells are grown to confluence in a multi-well plate.
-
A scratch is made in the cell monolayer using a sterile pipette tip.
-
The cells are washed to remove debris and treated with various concentrations of this compound or a vehicle control.
-
Images of the scratch are captured at different time points (e.g., 0, 15, and 24 hours).
-
The rate of wound closure is quantified using image analysis software.
-
-
Transwell Migration Assay:
-
Cells are seeded in the upper chamber of a transwell insert (with a porous membrane) in serum-free media containing this compound or a vehicle control.
-
The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum).
-
After a specified incubation period, non-migrated cells in the upper chamber are removed.
-
Migrated cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
Caption: Workflow for assessing cell migration using wound-healing and transwell assays.
RhoA Activation Assay
Objective: To measure the effect of this compound on the activation of RhoA.
Methodology:
-
Cancer cells (e.g., HeyA8) are serum-starved and then treated with various concentrations of this compound for a specified time.
-
Cells are then stimulated with a RhoA activator, such as serum or lysophosphatidic acid (LPA).
-
Cell lysates are prepared and incubated with Rhotekin-RBD beads, which specifically pull down the active, GTP-bound form of RhoA.
-
The beads are washed, and the bound proteins are eluted.
-
The levels of GTP-RhoA in the pull-down fraction and total RhoA in the whole-cell lysate are analyzed by Western blotting using a RhoA-specific antibody.
-
The ratio of GTP-RhoA to total RhoA is quantified to determine the level of RhoA activation.
Western Blotting for Signaling Proteins
Objective: To analyze the phosphorylation status of proteins in the STAT3/p38 signaling pathway.
Methodology:
-
OVCAR4 WT cells are treated with this compound or a vehicle control for various time points.
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies specific for total and phosphorylated forms of STAT3, SHP-2, and p38.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Band intensities are quantified using densitometry software.
Conclusion
This compound is a potent inhibitor of PTP4A3, with significant anti-proliferative and anti-migratory effects in various cancer cell models. Its mechanism of action is primarily driven by the modulation of the RhoA and STAT3/p38 signaling pathways. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other PTP4A3 inhibitors in preclinical and drug development settings.
References
JMS-053: A Technical Guide to a First-in-Class PTP4A3 Phosphatase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of JMS-053, a novel, potent, and selective small-molecule inhibitor of the oncogenic protein tyrosine phosphatase 4A3 (PTP4A3). PTP4A3 is a key regulator of cellular processes implicated in cancer progression, including proliferation, migration, and invasion. Overexpressed in a variety of human cancers, PTP4A3 represents a compelling, albeit historically challenging, therapeutic target. This compound has emerged as a critical chemical probe to dissect PTP4A3 biology and as a promising lead compound for the development of new anti-cancer therapeutics.
Core Concepts: Mechanism of Action and Selectivity
This compound is a 7-imino-2-phenylthieno[3,2-c]pyridine-4,6(5H,7H)-dione that functions as a reversible and allosteric inhibitor of PTP4A3.[1][2] Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct, allosteric pocket on the enzyme. This noncompetitive mechanism of inhibition is a key feature, as it can offer advantages in terms of selectivity and overcoming high substrate concentrations within the cell.[2]
The inhibitory action of this compound is not mediated by the generation of reactive oxygen species or the oxidation of the catalytic cysteine in the PTP4A3 active site, a common mechanism for many phosphatase inhibitors.[3] Mass spectrometry analysis has confirmed that this compound does not induce disulfide bond formation or oxidation of the catalytic Cys104 residue of PTP4A3.[3]
In Vitro Inhibitory Activity
This compound is a potent inhibitor of PTP4A3 with a reported in vitro IC50 value of approximately 18 nM. It also demonstrates activity against other members of the PTP4A family, PTP4A1 and PTP4A2, with IC50 values in the nanomolar range, suggesting it can act as a pan-PTP4A inhibitor. This broader activity may be therapeutically advantageous as PTP4A1 and PTP4A2 are also implicated in oncogenesis.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound across various assays.
Table 1: In Vitro Phosphatase Inhibitory Activity of this compound
| Target Phosphatase | IC50 (nM) | Reference(s) |
| PTP4A3 | 18 | |
| PTP4A1 | 50 | |
| PTP4A2 | 53 | |
| CDC25B | 92.6 | |
| DUSP3 | 207.6 |
Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines (48h treatment)
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| A2780 | Ovarian Cancer | 0.6 | |
| OVCAR4 | Ovarian Cancer | 4.42 | |
| Kuramochi | Ovarian Cancer | 13.25 | |
| MDA-MB-231 | Breast Cancer | 32.67 | |
| Hs578T | Breast Cancer | 8.48 |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating key signaling pathways downstream of PTP4A3.
Inhibition of the RhoA Signaling Pathway
PTP4A3 is known to positively regulate the activity of the small GTPase RhoA, a critical mediator of cell migration, invasion, and cytoskeletal dynamics. This compound treatment leads to a dose-dependent inhibition of serum-induced RhoA activation in cancer cells. This disruption of RhoA signaling is a key mechanism by which this compound impedes cancer cell motility.
Figure 1. Inhibition of the PTP4A3-RhoA signaling pathway by this compound.
Modulation of the STAT3/p38 Signaling Axis
This compound treatment leads to a rapid, concentration-dependent decrease in the phosphorylation of STAT3 at tyrosine 705 (pY705-STAT3), a key activating modification. Concurrently, this compound increases the phosphorylation and activation of the p38 MAP kinase. This reciprocal regulation of STAT3 and p38 signaling contributes to the anti-proliferative and pro-apoptotic effects of the inhibitor.
References
Jms-053: A Novel Inhibitor of Cancer Metastasis Targeting the PTP4A3 Phosphatase
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Metastasis is the primary cause of mortality in cancer patients, highlighting the urgent need for therapeutic agents that can effectively inhibit this complex process. Jms-053, a potent and selective small molecule inhibitor of the Protein Tyrosine Phosphatase 4A3 (PTP4A3), has emerged as a promising anti-metastatic agent. PTP4A3 is frequently overexpressed in a variety of human cancers and plays a crucial role in promoting tumor cell migration, invasion, and dissemination. This technical guide provides an in-depth overview of the role of this compound in inhibiting cancer metastasis, focusing on its mechanism of action, preclinical efficacy, and the key signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.
Introduction
The metastatic cascade is a multi-step process involving local invasion, intravasation, survival in the circulation, extravasation, and colonization of distant organs. Protein Tyrosine Phosphatase 4A3 (PTP4A3), also known as PRL-3 (Phosphatase of Regenerating Liver-3), is a dual-specificity phosphatase that has been strongly implicated in promoting cancer metastasis. Its overexpression correlates with poor prognosis in various malignancies, including ovarian, breast, and colon cancer. This compound is a first-in-class, reversible, and allosteric inhibitor of PTP4A3 that has demonstrated significant anti-metastatic properties in preclinical studies. This document serves as a comprehensive resource on the core scientific and technical aspects of this compound's anti-metastatic functions.
Mechanism of Action of this compound
This compound exerts its anti-metastatic effects by directly inhibiting the enzymatic activity of PTP4A3. As a potent and selective inhibitor, it also shows activity against other PTP4A family members, PTP4A1 and PTP4A2. The inhibition of PTP4A3 by this compound leads to the modulation of downstream signaling pathways that are critical for cell motility and invasion.
Inhibition of the PTP4A3-RhoA Signaling Pathway
One of the key mechanisms by which this compound inhibits cancer cell migration is through the suppression of the RhoA signaling pathway. PTP4A3 is known to positively regulate the activity of RhoA, a small GTPase that plays a central role in cytoskeleton organization, cell adhesion, and migration. This compound treatment leads to a dose-dependent decrease in the levels of active, GTP-bound RhoA in cancer cells. This, in turn, disrupts the formation of stress fibers and focal adhesions, thereby impairing the cells' ability to migrate and invade.
Caption: this compound inhibits PTP4A3, leading to decreased RhoA activation and subsequent impairment of cancer cell migration and invasion.
Modulation of the STAT3 and p38 Signaling Pathways
This compound also influences other signaling cascades implicated in metastasis. Treatment with this compound has been shown to decrease the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3) at tyrosine 705, a key activation site. Constitutively active STAT3 is a known driver of cancer cell proliferation, survival, and invasion. Conversely, this compound treatment increases the phosphorylation of p38 MAP kinase, which can have pro-apoptotic or anti-proliferative effects depending on the cellular context. The precise interplay between PTP4A3 and these pathways is an active area of investigation.
Caption: this compound inhibits PTP4A3, leading to decreased STAT3 phosphorylation and increased p38 MAPK phosphorylation, thereby suppressing pro-metastatic gene expression.
Quantitative Data on this compound Activity
The following tables summarize the in vitro and in vivo efficacy of this compound in various cancer models.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50/EC50 (nM) | Reference |
| PTP4A3 | Enzyme Inhibition | 18 | |
| PTP4A1 | Enzyme Inhibition | 50 | |
| PTP4A2 | Enzyme Inhibition | 53 | |
| CDC25B | Enzyme Inhibition | 92.6 | |
| DUSP3 | Enzyme Inhibition | 207.6 | |
| A2780 (Ovarian) | Cell Viability | 600 | |
| OVCAR4 (Ovarian) | Cell Viability | 4420 | |
| Kuramochi (Ovarian) | Cell Viability | 13250 | |
| MDA-MB-231 (Breast) | Cell Viability | 32670 | |
| Hs578T (Breast) | Cell Viability | 8480 | |
| A2780 (Ovarian) | Cell Migration | 250 | |
| OVCAR4 (Ovarian) | Cell Migration | ~500 | |
| HeyA8 (Ovarian) | RhoA Activation | 600 |
Table 2: In Vivo Efficacy of this compound in an Ovarian Cancer Dissemination Model
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Nude mice with SKOV3-TRip2 cells | This compound | 15 mg/kg, i.p. | 45% reduction in average tumor weight |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Cell Migration Assay (Wound Healing Assay)
-
Cell Seeding: Seed cancer cells (e.g., A2780 or OVCAR4) in a 24-well plate and grow to confluence.
-
Starvation: Serum-starve the cells for 24 hours to synchronize their growth state.
-
Wounding: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh media containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 14-18 hours to allow for cell migration into the wound area.
-
Imaging and Analysis: Capture images of the wounds at 0 hours and at the end of the incubation period. Measure the wound area or the distance of cell migration using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated to quantify cell migration.
RhoA Activation Assay
-
Cell Culture and Treatment: Culture cancer cells (e.g., HeyA8) and treat with this compound or vehicle control for the desired time.
-
Cell Lysis: Lyse the cells in a buffer that preserves the GTP-bound state of RhoA.
-
Pull-down of Active RhoA: Incubate the cell lysates with Rhotekin-RBD (Rho-binding domain) beads, which specifically bind to the active, GTP-bound form of RhoA.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and analyze the levels of active RhoA by western blotting using an anti-RhoA antibody. Total RhoA levels in the cell lysates should also be determined as a loading control.
Western Blotting for Phosphorylated Proteins (p-STAT3, p-p38)
-
Cell Treatment and Lysis: Treat cancer cells with this compound for various times and concentrations. Lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-STAT3 Y705, anti-phospho-p38) and the total forms of the proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Ovarian Cancer Dissemination Model
-
Cell Preparation: Harvest and wash paclitaxel-resistant SKOV3-TRip2 ovarian cancer cells.
-
Tumor Cell Injection: Inject the tumor cells intraperitoneally (i.p.) into immunodeficient mice (e.g., nude mice).
-
This compound Administration: Administer this compound (e.g., 15 mg/kg) or vehicle control via i.p. injection at specified time points post-tumor cell injection.
-
Monitoring and Endpoint: Monitor the mice for tumor growth and signs of morbidity. At the study endpoint (e.g., 14 days), euthanize the mice and quantify the number and weight of intraperitoneal tumor nodules.
Logical Workflow for Investigating this compound's Anti-Metastatic Effects
Caption: A logical workflow for the preclinical evaluation of this compound's anti-metastatic potential, from in vitro characterization to in vivo efficacy and toxicity studies.
Conclusion
This compound represents a promising therapeutic candidate for the inhibition of cancer metastasis. Its well-defined mechanism of action, targeting the PTP4A3 phosphatase and subsequently modulating key signaling pathways like RhoA and STAT3, provides a strong rationale for its further development. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the potential of this compound into clinical applications for the benefit of cancer patients. Further studies are warranted to explore its efficacy in a broader range of cancer types and to fully elucidate the intricate signaling networks it impacts.
Probing the Allosteric Landscape of PTP4A3: A Technical Guide to the Inhibition by Jms-053
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the allosteric inhibition of Protein Tyrosine Phosphatase 4A3 (PTP4A3) by the small molecule inhibitor, Jms-053. PTP4A3, a member of the prenylated protein tyrosine phosphatase family, is a well-documented oncoprotein overexpressed in a multitude of human cancers, correlating with poor patient prognosis.[1][2][3] this compound has emerged as a potent and selective tool to probe PTP4A3 function and as a promising lead compound for therapeutic development.[1][4] This document details the quantitative biochemical and cellular data, experimental methodologies, and the signaling pathways modulated by this compound.
Quantitative Data Summary
The inhibitory activity of this compound and its analogs has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data for easy comparison.
Table 1: In Vitro Inhibitory Activity of this compound and Analogs against PTP4A Family Members and Other Phosphatases.
| Compound | PTP4A3 IC₅₀ (nM) | PTP4A1 IC₅₀ (nM) | PTP4A2 IC₅₀ (nM) | CDC25B IC₅₀ (nM) | DUSP3 IC₅₀ (nM) | Reference |
| This compound | ~18 - 30 | 50 | 53 | 92.6 | 207.6 | |
| NRT-870-59 | 86.0 | - | - | >1000 | - | |
| EJR-866-81 | 36.1 | - | - | 65.5 | - | |
| EJR-866-75 | 98.2 | - | - | 122.6 | - | |
| Jms-038 | Inactive | - | - | - | - | |
| Thienopyridone | ~150 | - | - | - | - |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
Table 2: Cellular Activity of this compound in Human Cancer Cell Lines.
| Cell Line | Cancer Type | Assay | IC₅₀ / EC₅₀ (µM) | Reference |
| A2780 | Ovarian Cancer | Proliferation | 0.6 | |
| OVCAR4 | Ovarian Cancer | Proliferation | 4.42 | |
| Kuramochi | Ovarian Cancer | Proliferation | 13.25 | |
| HeyA8 | Ovarian Cancer | Proliferation | - | |
| MDA-MB-231 | Breast Cancer | Proliferation | 32.67 | |
| Hs578T | Breast Cancer | Proliferation | 8.48 | |
| A2780 | Ovarian Cancer | Migration | EC₅₀ ~0.25 | |
| OVCAR4 | Ovarian Cancer | Migration (IL-6 stimulated) | EC₅₀ ~0.5 | |
| HeyA8 | Ovarian Cancer | RhoA Activation | IC₅₀ ~0.6 |
IC₅₀ values in cellular assays represent the concentration for 50% inhibition of the measured phenotype (e.g., proliferation), while EC₅₀ represents the concentration for 50% of the maximal effect.
Mechanism of Action and Allosteric Nature
This compound is characterized as a reversible and noncompetitive inhibitor of PTP4A3. Lineweaver-Burk plot analysis confirms a noncompetitive mechanism, indicating that this compound does not compete with the substrate for binding to the active site. Its inhibitory action is reversible, as demonstrated by dilution studies.
Computational docking studies have proposed an allosteric binding site for this compound in a pocket flanked by the α3, α4, and α6 helices and the WPD loop of PTP4A3. This binding is predicted to stabilize the WPD loop in a closed conformation. Mutagenesis studies targeting residues within this putative pocket, such as A106 and A111, have been conducted to further probe the binding mode.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the core experimental protocols used in the investigation of this compound.
In Vitro Phosphatase Inhibition Assay
This assay quantifies the enzymatic activity of PTP4A3 and the inhibitory potency of compounds like this compound.
-
Reagents and Materials:
-
Recombinant full-length human PTP4A3 protein.
-
Fluorescent substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
-
Assay Buffer: Typically a buffer at physiological pH (e.g., Tris-HCl or HEPES) containing a reducing agent like DTT to maintain the catalytic cysteine in a reduced state.
-
This compound and other test compounds dissolved in DMSO.
-
384-well microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds (e.g., this compound) in the assay buffer.
-
Add a fixed concentration of recombinant PTP4A3 to each well of the microplate.
-
Add the diluted test compounds to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for DiFMUP). The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO vehicle control.
-
Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
Cellular Proliferation and Viability Assays
These assays assess the impact of this compound on the growth and survival of cancer cells.
-
Reagents and Materials:
-
Human cancer cell lines (e.g., A2780, OVCAR4, MDA-MB-231).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound dissolved in DMSO.
-
Reagents for viability assays (e.g., CellTiter-Glo®, MTT, or resazurin).
-
96-well or 384-well cell culture plates.
-
Incubator (37°C, 5% CO₂).
-
Luminometer or spectrophotometer.
-
-
Procedure:
-
Seed the cancer cells into the wells of a microplate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or a vehicle control (DMSO).
-
Incubate the plates for a specified duration (e.g., 48-72 hours).
-
At the end of the incubation period, add the viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) which is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC₅₀ or EC₅₀ value from the resulting dose-response curve.
-
Cell Migration (Wound Healing) Assay
This assay evaluates the effect of this compound on the migratory capacity of cancer cells.
-
Reagents and Materials:
-
Human cancer cell lines (e.g., A2780, OVCAR4).
-
Complete cell culture medium.
-
This compound dissolved in DMSO.
-
Sterile pipette tips or a wound-healing insert.
-
Microscope with imaging capabilities.
-
-
Procedure:
-
Grow the cells to a confluent monolayer in a multi-well plate.
-
Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.
-
Wash the wells with fresh medium to remove detached cells.
-
Add medium containing different concentrations of this compound or a vehicle control. For some experiments, a chemoattractant like IL-6 can be added to stimulate migration.
-
Capture images of the wound at time zero and at subsequent time points (e.g., every 6-24 hours).
-
Quantify the rate of wound closure by measuring the area of the wound at each time point.
-
Compare the migration rate in this compound-treated cells to the control to determine the inhibitory effect.
-
Signaling Pathways and Experimental Workflows
This compound-mediated inhibition of PTP4A3 perturbs several downstream signaling pathways critical for cancer cell pathophysiology. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships and a typical experimental workflow.
Caption: PTP4A3 signaling pathways modulated by this compound.
The inhibition of PTP4A3 by this compound has been shown to interfere with RhoA and STAT3/p38 signaling pathways. PTP4A3 can activate Src kinase and RhoA signaling, promoting cell migration and proliferation. By allosterically inhibiting PTP4A3, this compound leads to the downregulation of these pro-oncogenic signals.
Caption: General experimental workflow for characterizing this compound.
This workflow outlines the logical progression from initial biochemical characterization of the inhibitor to the assessment of its effects in a cellular context, culminating in the analysis of its impact on specific signaling pathways.
References
- 1. Credentialing and Pharmacologically Targeting PTP4A3 Phosphatase as a Molecular Target for Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting ovarian cancer and endothelium with an allosteric PTP4A3 phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. oncotarget.com [oncotarget.com]
The Impact of JMS-053 on STAT3 and p38 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of JMS-053, a potent and reversible inhibitor of Protein Tyrosine Phosphatase 4A3 (PTP4A3). It specifically focuses on the compound's impact on the Signal Transducer and Activator of Transcription 3 (STAT3) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions and experimental workflows.
Core Mechanism of Action
This compound exerts its effects by inhibiting the phosphatase activity of PTP4A3. This inhibition leads to a dual modulation of downstream signaling pathways critical in cancer cell proliferation, migration, and survival. Specifically, this compound treatment results in:
-
Inhibition of STAT3 Signaling: A rapid, concentration- and time-dependent decrease in the phosphorylation of STAT3 at the Tyr705 residue, leading to its inactivation.[1][2][3][4]
-
Activation of p38 MAPK Signaling: A rapid and concentration-dependent increase in the phosphorylation of p38 kinase at Thr180 and Tyr182, indicating its activation.[5]
The compound also upregulates the phosphorylation of SHP-2 phosphatase, another substrate of PTP4A3. These coordinated signaling changes contribute to the anti-proliferative and anti-migratory effects of this compound observed in various cancer cell lines, particularly in ovarian cancer.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Notes |
| PTP4A3 | 18 | Reversible inhibitor. |
| PTP4A1 | 50 | Demonstrates broad PTP4A family inhibition. |
| PTP4A2 | 53 | Demonstrates broad PTP4A family inhibition. |
| CDC25B | 92.6 | Off-target inhibition. |
| DUSP3 | 207.6 | Off-target inhibition. |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines (48h treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| A2780 | Ovarian | 0.6 |
| OVCAR4 | Ovarian | 4.42 |
| Kuramochi | Ovarian | 13.25 |
| MDA-MB-231 | Breast | 32.67 |
| Hs578T | Breast | 8.48 |
Table 3: Cellular Effects of this compound on Signaling Pathways in OVCAR4 WT Cells
| Treatment Concentration (µM) | Treatment Time | Effect on p-STAT3 (Y705) | Effect on p-p38 (T180/Y182) |
| 1.5 | 4 h | Modest Increase | - |
| 4.5 | 1 h - 4 h | Marked Decrease | Rapid Increase, sustained for at least 4h |
| 40 | 1 h - 6 h | Marked Decrease | Rapid Increase (5-fold by 15 min), declines at 4h |
Data synthesized from multiple sources indicating time and concentration-dependent effects.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the core signaling pathway affected by this compound. By inhibiting PTP4A3, this compound disrupts the dephosphorylation of its substrates, leading to the observed downstream effects on STAT3 and p38.
Caption: this compound inhibits PTP4A3, leading to decreased STAT3 and increased p38 phosphorylation.
Experimental Workflow for Assessing this compound's Impact
The diagram below outlines a typical experimental workflow to investigate the effects of this compound on STAT3 and p38 signaling and cell viability.
Caption: Workflow for studying this compound's effects on cancer cells.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human ovarian cancer cell lines OVCAR4 and A2780 are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. Control cells are treated with an equivalent amount of DMSO.
Western Blotting for Phospho-STAT3 and Phospho-p38
-
Cell Lysis:
-
After treatment, cells are washed twice with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed in RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, and a protease inhibitor cocktail).
-
For adherent cells, scraping is performed on ice. For suspension cells, the cell pellet is resuspended in lysis buffer.
-
Lysates are sonicated briefly on ice and then centrifuged at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
The supernatant (protein lysate) is collected, and protein concentration is determined using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (typically 20-40 µg) are mixed with Laemmli sample buffer and boiled at 95°C for 5 minutes.
-
Samples are loaded onto a 10% SDS-polyacrylamide gel and separated by electrophoresis.
-
Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Recommended antibodies include:
-
Phospho-STAT3 (Tyr705)
-
Total STAT3
-
Phospho-p38 MAPK (Thr180/Tyr182)
-
Total p38 MAPK
-
GAPDH or β-actin (as a loading control)
-
-
The membrane is washed three times with TBST for 10 minutes each.
-
The membrane is incubated with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
After washing three times with TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
-
Drug Treatment:
-
The next day, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Plates are incubated for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plate is shaken for 15 minutes to ensure complete dissolution.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the control.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
This guide provides a comprehensive overview of the impact of this compound on STAT3 and p38 signaling. The provided data and protocols should serve as a valuable resource for researchers in the field of cancer biology and drug development.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. Credentialing and Pharmacologically Targeting PTP4A3 Phosphatase as a Molecular Target for Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT growth assays in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. sc.edu [sc.edu]
Unveiling the Anti-Tumor Potential of Jms-053: An Early-Stage Research Compendium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research on Jms-053, a novel small molecule inhibitor of Protein Tyrosine Phosphatase 4A3 (PTP4A3). Overexpression of PTP4A3 is implicated in the progression and poor prognosis of numerous cancers, making it a compelling target for therapeutic intervention. This compound has emerged as a potent and selective inhibitor of the PTP4A family, demonstrating significant anti-tumor effects in preclinical models. This document summarizes the quantitative data, details key experimental methodologies, and visualizes the underlying signaling pathways and workflows to support further research and development of this promising anti-cancer agent.
Quantitative Efficacy of this compound
This compound has demonstrated potent inhibitory activity against its primary target, PTP4A3, and other PTP4A family members. This translates to effective anti-proliferative and cytotoxic effects across a range of cancer cell lines, including those resistant to standard chemotherapies.
Table 1: In Vitro Inhibitory Activity of this compound against PTP4A Family and Other Phosphatases
| Target | IC50 (nM) | Notes |
| PTP4A3 | 18[1][2] | Primary target; potent inhibition. |
| PTP4A1 | 50[1][2] | Broad inhibitory activity across the PTP4A family. |
| PTP4A2 | 53[1] | Broad inhibitory activity across the PTP4A family. |
| CDC25B | 92.6 | Off-target activity noted. |
| DUSP3 | 207.6 | Off-target activity noted. |
Table 2: Anti-Proliferative Activity of this compound in Human Cancer Cell Lines (48h treatment)
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| A2780 | Ovarian Cancer | 0.6 | Most sensitive ovarian cancer cell line tested. |
| OVCAR4 | Ovarian Cancer | 4.42 | |
| Kuramochi | Ovarian Cancer | 13.25 | |
| HeyA8 | Ovarian Cancer | - | Inhibition of migration observed at 0.1-40 µM. |
| MDA-MB-231 | Breast Cancer | 32.67 | |
| Hs578T | Breast Cancer | 8.48 |
Table 3: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | Dosing Regimen | Outcome |
| Drug-resistant ovarian cancer xenograft in mice | 10 mg/kg, i.p., once daily for 5 days, 2-day break, then 4 more days | Reduced average tumor weight by 45% compared to control. |
| Ovarian cancer dissemination model (SKOV3-TRip2 cells) | 15 mg/kg, i.p., one and two days after tumor cell injection | Reduced intraperitoneal tumor dissemination. |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects primarily through the inhibition of PTP4A3, which in turn modulates downstream signaling pathways critical for cancer cell proliferation, migration, and survival. Key affected pathways include the RhoA and STAT3/p38 signaling cascades.
PTP4A3 Inhibition and Downstream Effects
This compound is a reversible and allosteric inhibitor of PTP4A3. Inhibition of PTP4A3 by this compound leads to the modulation of key signaling proteins. Notably, this compound treatment results in the rapid downregulation of STAT3 activation and an upregulation of SHP-2 phosphatase and p38 kinase phosphorylation. It also interferes with the RhoA signaling pathway, which is crucial for cell migration and adhesion.
Caption: this compound inhibits PTP4A3, leading to altered downstream signaling.
Experimental Protocols
This section outlines the methodologies for key experiments used to evaluate the anti-tumor effects of this compound.
General Experimental Workflow
The evaluation of this compound's anti-tumor effects typically follows a multi-step process, from initial in vitro screening to in vivo efficacy studies.
Caption: A typical workflow for evaluating the anti-tumor effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and a vehicle control, e.g., 0.1% DMSO) for 48 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
3D Spheroid Growth Assay
This assay assesses the ability of this compound to inhibit the growth of cancer cells in a more physiologically relevant three-dimensional culture model.
-
Materials:
-
Cancer cell lines
-
Ultra-low attachment 96-well round-bottom plates
-
Complete culture medium
-
This compound stock solution
-
-
Protocol:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed the cells into ultra-low attachment plates at a density that promotes the formation of a single spheroid per well.
-
Allow spheroids to form over 24-72 hours.
-
Treat the spheroids with various concentrations of this compound for 48-72 hours.
-
Spheroid viability and growth can be assessed using various methods, such as measuring the spheroid diameter with a microscope or using a viability reagent like CellTiter-Glo® 3D.
-
Determine the EC50 value for spheroid growth inhibition.
-
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of this compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., drug-resistant HeyA8-MDR ovarian cancer cells)
-
This compound formulation for injection (e.g., in a vehicle like DMSO/saline)
-
-
Protocol:
-
Subcutaneously or intraperitoneally inject a suspension of cancer cells into the mice to establish tumors.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg, intraperitoneally) and the vehicle control according to a predetermined schedule (e.g., daily for a set number of days).
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Conclusion and Future Directions
The early-stage research on this compound has established it as a potent inhibitor of the PTP4A phosphatase family with significant anti-tumor activity in preclinical models of cancer, particularly ovarian and breast cancer. Its ability to target both primary tumor growth and cell migration, coupled with its efficacy in drug-resistant models, underscores its therapeutic potential. Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies, investigation of potential resistance mechanisms, and evaluation in a broader range of cancer models to further delineate its clinical utility. The detailed methodologies and data presented in this guide provide a solid foundation for these next steps in the development of this compound as a novel anti-cancer agent.
References
The Selectivity Profile of Jms-053: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jms-053 is a potent, reversible, and allosteric small molecule inhibitor of Protein Tyrosine Phosphatase 4A3 (PTP4A3), an oncogenic phosphatase implicated in cancer progression and metastasis.[1][2] Understanding the selectivity profile of this compound is critical for its development as a therapeutic agent and as a chemical probe to elucidate the biological functions of the PTP4A family. This technical guide provides a comprehensive overview of the selectivity of this compound, detailing its inhibitory activity against a panel of phosphatases and its effects on various cancer cell lines. The experimental methodologies employed in these assessments are also described, accompanied by visualizations of key signaling pathways and workflows to facilitate a deeper understanding of its mechanism of action.
Data Presentation
The inhibitory activity of this compound has been characterized against its primary targets within the PTP4A family and a selection of other phosphatases. Furthermore, its cytotoxic effects have been evaluated across multiple cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound Against Purified Phosphatases
| Target | IC50 (nM) | Notes |
| PTP4A3 | 18 - 28.5 | Primary target.[1][3] |
| PTP4A1 | 50 | Pan-PTP4A family inhibitor.[2] |
| PTP4A2 | 53 | Pan-PTP4A family inhibitor. |
| CDC25B | ~50% inhibition at 1µM | Off-target activity. |
| DUSP3 | >1000 | Minimal inhibition. |
| p38α | ~50% inhibition at 1µM | Off-target kinase activity. |
| PTP1B | < 11% inhibition at 1µM | High selectivity over other phosphatases. |
Table 2: Cytotoxic Activity of this compound in Human Cancer Cell Lines (48h treatment)
| Cell Line | Cancer Type | EC50 (µM) |
| A2780 | Ovarian Cancer | 0.6 |
| OVCAR4 | Ovarian Cancer | 4.42 |
| Kuramochi | Ovarian Cancer | 13.25 |
| OVCAR3 | Ovarian Cancer | Low µM |
| OVCAR8 | Ovarian Cancer | Low µM |
| OVSAHO | Ovarian Cancer | Low µM |
| COV362 | Ovarian Cancer | Low µM |
| COV362-47R | Ovarian Cancer (Carboplatin-resistant) | Low µM |
| V581 | Ovarian Cancer (Patient-derived) | Low µM |
| HeyA8 | Ovarian Cancer | - |
| SKOV3-TRip2 | Ovarian Cancer (Paclitaxel-resistant) | More sensitive than parental SKOV3 |
| MDA-MB-231 | Breast Cancer | 32.67 (EC50 = 42.7 µM) |
| Hs578T | Breast Cancer | 8.48 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro Phosphatase Inhibition Assay
This assay quantifies the enzymatic activity of PTP4A3 and its inhibition by this compound using a fluorogenic substrate.
Materials:
-
Recombinant full-length human PTP4A3
-
6,8-difluoro-4-methyl-umbelliferyl phosphate (DiFMUP) substrate
-
Assay Buffer: Specific composition as described in McQueeney et al., 2017.
-
This compound stock solution (in DMSO)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
Add a defined concentration of recombinant PTP4A3 to each well of a 384-well plate.
-
Add the this compound dilutions to the wells containing the enzyme.
-
Incubate the enzyme and inhibitor for a specified pre-incubation time at room temperature.
-
Initiate the enzymatic reaction by adding a solution of DiFMUP to each well.
-
Monitor the fluorescence intensity over time using a plate reader with excitation and emission wavelengths appropriate for DiFMUP (e.g., 355 nm excitation and 460 nm emission).
-
Calculate the rate of reaction for each this compound concentration.
-
Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Spheroid Formation and Viability Assay
This assay assesses the impact of this compound on the growth and viability of cancer cells cultured in a three-dimensional spheroid model, which more closely mimics in vivo tumor microenvironments.
Materials:
-
Human ovarian cancer cell lines (e.g., A2780, OVCAR4)
-
Complete cell culture medium
-
384-well ultra-low attachment spheroid microplates
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Harvest and count cancer cells, ensuring high viability.
-
Seed a specific number of cells per well (e.g., 250 cells/well for A2780 and OVCAR4) in 20 µL of complete medium into 384-well ultra-low attachment plates.
-
Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for spheroid formation.
-
Prepare a 10-point concentration series of this compound.
-
Add 2.5 µL of the this compound dilutions to the spheroids. The final DMSO concentration should be kept constant across all wells (e.g., 0.5%).
-
Incubate the spheroids with the compound for 48 hours.
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® 3D reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the EC50 value by normalizing the luminescence readings to the vehicle-treated control and fitting the data to a dose-response curve.
Western Blot Analysis of Phosphorylated STAT3 and p38
This protocol details the detection of changes in the phosphorylation status of key signaling proteins in response to this compound treatment.
Materials:
-
Ovarian cancer cell lines (e.g., OVCAR4)
-
This compound
-
Cell lysis buffer (e.g., M-PER) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk and 2% equine serum in TBS-T)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-phospho-p38 (Thr180/Tyr182), anti-p38, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture OVCAR4 cells to a desired confluency.
-
Treat the cells with various concentrations of this compound (e.g., 1.5 µM, 4.5 µM, and 40 µM) for different time points.
-
Lyse the cells in supplemented lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C, using the appropriate dilution.
-
Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits PTP4A3, leading to altered signaling.
Caption: Workflow for in vitro phosphatase inhibition assay.
Caption: Workflow for spheroid formation and viability assay.
Conclusion
This compound is a highly potent inhibitor of the PTP4A family of phosphatases, demonstrating significant selectivity over other tested phosphatases. Its ability to inhibit the proliferation and viability of a broad range of ovarian and breast cancer cell lines, including those with acquired drug resistance, underscores its therapeutic potential. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers working with this compound, facilitating reproducible experimental design and a clearer understanding of its molecular mechanism of action. Further investigation into the off-target effects and in vivo pharmacology of this compound will be crucial for its continued development as a cancer therapeutic.
References
- 1. Credentialing and Pharmacologically Targeting PTP4A3 Phosphatase as a Molecular Target for Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting ovarian cancer and endothelium with an allosteric PTP4A3 phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disruption of Ovarian Cancer STAT3 and p38 Signaling with a Small-Molecule Inhibitor of PTP4A3 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Jms-053 in Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jms-053 is a potent and selective small-molecule inhibitor of Protein Tyrosine Phosphatase 4A3 (PTP4A3), also known as PRL-3.[1][2] PTP4A3 is a member of the PTP4A family of phosphatases that are frequently overexpressed in a variety of human cancers and have been implicated in promoting tumor progression, metastasis, and angiogenesis.[3][4] By inhibiting PTP4A3, this compound has been shown to impede cancer cell migration, disrupt spheroid growth, and decrease RhoA activity.[5] These characteristics make this compound a valuable tool for studying the role of PTP4A3 in cell migration and a potential therapeutic candidate for targeting metastatic cancers.
This document provides detailed application notes and protocols for utilizing this compound in cell migration assays, including recommended concentrations, experimental procedures for transwell and wound healing assays, and an overview of the relevant signaling pathways.
Mechanism of Action
This compound functions as a reversible, allosteric inhibitor of PTP4A3. The inhibition of PTP4A3 by this compound has been shown to interfere with key signaling pathways that regulate cell motility. One of the primary downstream effects is the modulation of the RhoA signaling pathway. PTP4A3 is known to promote the activation of RhoA, a small GTPase that plays a critical role in actin cytoskeleton dynamics, stress fiber formation, and cell contraction, all of which are essential for cell migration. By inhibiting PTP4A3, this compound leads to a decrease in active RhoA. Additionally, this compound has been observed to impact the STAT3 and p38 signaling pathways, which are also involved in the regulation of cell migration and invasion.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Credentialing and Pharmacologically Targeting PTP4A3 Phosphatase as a Molecular Target for Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Targeting ovarian cancer and endothelium with an allosteric PTP4A3 phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A chemical genetics approach identifies PTP4A3 as a regulator of colon cancer cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JMS-053 In Vivo Studies in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of JMS-053, a potent and reversible inhibitor of Protein Tyrosine Phosphatase 4A3 (PTP4A3), in mouse models of cancer. The protocols and data presented are compiled from published research to guide the design and execution of preclinical studies.
Mechanism of Action
This compound is an allosteric inhibitor of the PTP4A family of phosphatases (PTP4A1, PTP4A2, and PTP4A3), with a particularly high potency for PTP4A3 (IC50 ≈ 18 nM)[1][2]. Overexpression of PTP4A3 is common in many human cancers and is associated with poor prognosis[3]. By inhibiting PTP4A3, this compound interferes with key signaling pathways involved in cancer cell proliferation, migration, and invasion, including the RhoA and STAT3/p38 signaling pathways[1][2].
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Figure 1: Proposed signaling pathway of this compound.
In Vivo Dosing and Administration Data
The following table summarizes the quantitative data from in vivo studies of this compound in mouse models.
| Parameter | Study 1: Ovarian Cancer Xenograft | Study 2: Ovarian Cancer Dissemination |
| Mouse Model | Female athymic nude mice with HeyA8-MDR cell xenografts | Mice with SKOV3-TRip2 cell-induced tumor dissemination |
| Drug Dose | 10 mg/kg | 15 mg/kg/day |
| Administration Route | Intraperitoneal (i.p.) injection | Intraperitoneal (i.p.) injection |
| Vehicle | 10% DMSO, 90% (20% SBE-β-CD in Saline) or 20% 1-methyl-2-pyrrolididone, 25% Kolliphor HS 15, and 55% 1X phosphate buffered saline | 30% Captisol, 40% PEG400, 30% PBS |
| Dosing Schedule | Once daily for 5 consecutive days, followed by a 2-day break, then a 4-day continuous administration | Once at 48 hours and a second time at 96 hours after tumor cell inoculation |
| Efficacy Outcome | Reduced average tumor weight by 45% compared to the control group | Marked decrease in the number of implanted tumors in the peritoneal cavity |
| Tolerability | No significant difference in body weights of the mice in the two treatment groups | Well-tolerated at the administered doses |
| Pharmacokinetics (10 mg/kg, i.p.) | Tmax: 0.5 hours; Cmax: 233.8 ng/mL (0.913 µM); AUC: 4.425 h*µg/mL; Plasma half-life: ~24 hours | Not Reported |
Experimental Protocols
Protocol 1: Ovarian Cancer Xenograft Model
This protocol is based on the methodology used to evaluate the efficacy of this compound in a drug-resistant ovarian cancer xenograft model.
1. Animal Model and Cell Line:
-
Animal: Female athymic nude mice.
-
Cell Line: HeyA8-MDR (multidrug-resistant human ovarian cancer cell line).
2. Tumor Cell Implantation:
-
Subcutaneously inject HeyA8-MDR cells into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size.
3. Preparation of this compound Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of administration, prepare the final working solution by diluting the stock solution in the vehicle (e.g., 10% DMSO, 90% (20% SBE-β-CD in Saline)) to a final concentration for a 10 mg/kg dose. Ensure the solution is clear; sonication may be used to aid dissolution.
4. Administration of this compound:
-
Administer this compound via intraperitoneal (i.p.) injection.
-
Dosing Schedule: Administer once daily for 5 consecutive days, followed by a 2-day break, and then another 4 consecutive days of administration.
-
The control group should receive the vehicle only, following the same schedule.
5. Monitoring and Endpoint:
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.
-
Monitor the body weight of the mice to assess toxicity.
-
At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis.
The following diagram outlines the experimental workflow for the ovarian cancer xenograft model.
References
Application Notes and Protocols for Utilizing JMS-053 in 3D Ovarian Cancer Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of JMS-053, a potent and selective inhibitor of Protein Tyrosine Phosphatase 4A3 (PTP4A3), in three-dimensional (3D) ovarian cancer spheroid models. This document outlines the mechanism of action of this compound, detailed protocols for experimental application, and expected outcomes based on preclinical research.
Introduction to this compound
This compound is a novel, reversible, and cell-active small molecule inhibitor of the PTP4A family of phosphatases, with a particularly high potency for PTP4A3.[1][2] Overexpression of PTP4A3 is a common feature in many human cancers, including ovarian cancer, and is associated with poor patient prognosis.[3][4] This phosphatase plays a crucial role in regulating malignant processes such as tumor cell proliferation, migration, invasion, and angiogenesis.[2] this compound exerts its anti-cancer effects by inhibiting the enzymatic activity of PTP4A3, thereby modulating downstream signaling pathways critical for cancer cell survival and metastasis.
Mechanism of Action
This compound acts as an allosteric inhibitor of PTP4A3. Its inhibitory action disrupts key signaling cascades within cancer cells. Notably, this compound has been shown to interfere with the RhoA and STAT3/p38 signaling pathways. Inhibition of PTP4A3 by this compound leads to a decrease in the activation of RhoA, a small GTPase involved in cell motility and cytoskeletal organization. Furthermore, treatment with this compound results in the downregulation of STAT3 activation, a key transcription factor promoting cancer cell proliferation and survival, while increasing the phosphorylation of SHP-2 phosphatase and p38 kinase.
Caption: Signaling pathway of this compound in ovarian cancer cells.
Application in 3D Ovarian Cancer Spheroid Models
3D spheroid models more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures, making them a valuable tool for preclinical drug evaluation. This compound has demonstrated cytotoxicity against human ovarian cancer cells grown as 3D spheroids, highlighting its potential as a therapeutic agent.
Experimental Protocols
The following protocols provide a detailed methodology for the generation of 3D ovarian cancer spheroids and their subsequent treatment with this compound.
Protocol 1: Generation of 3D Ovarian Cancer Spheroids (Hanging Drop Method)
This method is suitable for generating uniform spheroids and is adaptable for high-throughput screening.
Materials:
-
Ovarian cancer cell lines (e.g., A2780, OVCAR-3, SKOV-3)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Hanging drop spheroid culture plates (e.g., 384-well)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture ovarian cancer cells in standard 2D flasks to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Adjust the cell suspension to the desired concentration (e.g., 1 x 10^5 cells/mL for 2000 cells per 20 µL drop).
-
Dispense 20 µL of the cell suspension into each well of the hanging drop plate.
-
Invert the plate and incubate in a humidified incubator at 37°C with 5% CO2.
-
Spheroids will typically form within 24-72 hours. Monitor spheroid formation daily using a microscope.
Protocol 2: Treatment of 3D Ovarian Cancer Spheroids with this compound
Materials:
-
Pre-formed 3D ovarian cancer spheroids
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal dose.
-
Carefully transfer the formed spheroids from the hanging drop plate to an ultra-low attachment plate for treatment.
-
Add the medium containing the different concentrations of this compound to the wells with the spheroids. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound dose).
-
Incubate the spheroids for the desired treatment duration (e.g., 48-72 hours).
-
Following incubation, the effects of this compound on the spheroids can be assessed using various assays.
Caption: Experimental workflow for this compound treatment of 3D spheroids.
Protocol 3: Assessment of Spheroid Viability and Growth
A. Spheroid Size Measurement:
-
Capture brightfield images of the spheroids at different time points during the treatment.
-
Measure the diameter of the spheroids using image analysis software (e.g., ImageJ).
-
Calculate the spheroid volume using the formula V = (4/3)πr³.
-
Compare the volume of treated spheroids to the vehicle control to assess growth inhibition.
B. Cell Viability Assay (e.g., CellTiter-Glo® 3D Cell Viability Assay):
-
Follow the manufacturer's instructions for the chosen viability assay.
-
Briefly, add the viability reagent to each well containing a spheroid.
-
Mix well to lyse the spheroid and release ATP.
-
Measure the luminescence using a plate reader.
-
Normalize the results to the vehicle control to determine the percentage of viable cells.
Data Presentation
The following table summarizes the inhibitory concentrations (IC50) of this compound in various ovarian cancer cell lines. Note that while this compound has been shown to be effective in 3D spheroid models, specific IC50 values for these models are not always reported in the literature. The data below is primarily from 2D monolayer cultures, which can be used as a reference for designing experiments in 3D models.
| Cell Line | Model Type | IC50 (µM) | Reference |
| A2780 | 2D Monolayer | 0.6 | |
| HeyA8 | 2D Monolayer | Not specified | |
| OVCAR4 | 2D Monolayer | Not specified | |
| PTP4A3 fl/fl | 2D Monolayer | Not specified |
Note: The potency of this compound may differ in 3D spheroid models compared to 2D cultures, often requiring higher concentrations to achieve similar effects due to factors like limited drug penetration and altered cell-cell interactions.
Expected Outcomes
-
Inhibition of Spheroid Growth: Treatment with this compound is expected to result in a dose-dependent decrease in the size and volume of ovarian cancer spheroids compared to vehicle-treated controls.
-
Reduced Cell Viability: A decrease in cell viability within the spheroids is anticipated following this compound treatment, as measured by ATP-based or other viability assays.
-
Disruption of Spheroid Integrity: At higher concentrations or with prolonged exposure, this compound may lead to the disaggregation or disruption of the spheroid structure.
-
Inhibition of Migration and Invasion: As this compound targets pathways involved in cell motility, it is expected to inhibit the migration and invasion of cells from the spheroids into surrounding matrices in relevant assays.
Conclusion
This compound represents a promising therapeutic agent for ovarian cancer by targeting the oncogenic phosphatase PTP4A3. The use of 3D ovarian cancer spheroid models provides a more physiologically relevant system for evaluating the efficacy of this compound. The protocols and information provided in these application notes are intended to guide researchers in designing and executing experiments to further investigate the potential of this compound in a preclinical setting.
References
Application Notes and Protocols: Biochemical Assay for Measuring PTP4A3 Inhibition by Jms-053
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Tyrosine Phosphatase 4A3 (PTP4A3), also known as PRL-3, is an oncogenic phosphatase that is overexpressed in a multitude of cancers and plays a crucial role in tumor progression and metastasis.[1][2] Its involvement in various signaling pathways that regulate cell growth, migration, and invasion makes it an attractive therapeutic target.[2][3][4] this compound is a potent and selective small molecule inhibitor of PTP4A3. This document provides detailed protocols for a biochemical assay to measure the inhibition of PTP4A3 by this compound, along with relevant data and pathway diagrams to facilitate research and drug development efforts. This compound is a reversible and noncompetitive inhibitor of PTP4A3.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and Analogs
| Compound | Target | IC50 (nM) | Notes |
| This compound | PTP4A3 | 18 | Potent and selective inhibitor. |
| This compound | PTP4A1 | 50 | Broad inhibitory activity across the PTP4A family. |
| This compound | PTP4A2 | 53 | Broad inhibitory activity across the PTP4A family. |
| This compound | CDC25B | 92.6 | Also inhibits other phosphatases at higher concentrations. |
| This compound | DUSP3 | 207.6 | |
| Thienopyridone | PTP4A3 | ~150 | Parent compound, less potent than this compound. |
| Jms-038 | PTP4A3 | >100,000 | Inactive structural analog, serves as a negative control. |
| NRT-870-59 | PTP4A3 | Potent | Analog of this compound. |
| EJR-866-75 | PTP4A3 | Potent | Analog of this compound. |
| EJR-866-81 | PTP4A3 | Potent | Analog of this compound. |
Table 2: Cellular Activity of this compound in Ovarian Cancer Cell Lines
| Cell Line | Assay | IC50 / EC50 (nM) | Notes |
| A2780 | Proliferation | 600 | This compound is effective against various ovarian cancer cell lines. |
| HeyA8 | RhoA Activation | 600 | Inhibits a key downstream effector of PTP4A3. |
| OVCAR4 (wildtype) | Migration | ~500 | Inhibition of migration is dependent on PTP4A3 expression. |
| A2780 | Migration | 250 |
Experimental Protocols
Protocol 1: In Vitro PTP4A3 Enzyme Inhibition Assay
This protocol describes a fluorescence-based assay to determine the enzymatic activity of PTP4A3 and its inhibition by this compound using the artificial substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).
Materials:
-
Recombinant full-length human PTP4A3 protein
-
This compound inhibitor
-
6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) substrate
-
Assay Buffer: 40 mM Tris-HCl (pH 7.0), 75 mM NaCl, 2 mM EDTA, 4 mM DTT
-
384-well black microtiter plates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 450 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer at the desired concentrations. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Enzyme Addition: To each well of a 384-well plate, add 1 µg of full-length recombinant human PTP4A3 protein.
-
Inhibitor Incubation: Add the serially diluted this compound or vehicle control to the wells containing the enzyme.
-
Pre-incubation: Incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the phosphatase reaction by adding DiFMUP to a final concentration of 12-15 µM.
-
Reaction Incubation: Incubate the plate at 25°C for 30 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
-
Data Analysis:
-
Subtract the background fluorescence from the no-enzyme control wells.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Reversibility Assay
This protocol determines whether the inhibition of PTP4A3 by this compound is reversible.
Procedure:
-
Pre-incubation: Pre-incubate a concentrated solution of PTP4A3 enzyme with a high concentration of this compound (e.g., 10-fold the IC50) for 30 minutes.
-
Dilution: Dilute the pre-incubated enzyme-inhibitor complex to a final this compound concentration equal to its IC50.
-
Activity Measurement: Immediately initiate the phosphatase reaction by adding DiFMUP and measure the enzyme activity as described in Protocol 1.
-
Comparison: Compare the activity of the diluted sample to a control sample where the enzyme was directly treated with the IC50 concentration of this compound without pre-incubation.
-
Interpretation: If the enzymatic activity is restored upon dilution, the inhibition is reversible.
Mandatory Visualization
Caption: PTP4A3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the PTP4A3 inhibition assay.
References
Application Notes and Protocols for JMS-053 in Paclitaxel-Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of JMS-053, a potent and selective inhibitor of Protein Tyrosine Phosphatase 4A3 (PTP4A3), in overcoming paclitaxel resistance in cancer cell lines. The following sections detail the molecular basis of this compound's action, its efficacy in various cancer models, and detailed protocols for key experimental procedures.
Introduction
Paclitaxel is a cornerstone of chemotherapy for numerous cancers, but the development of resistance remains a significant clinical challenge. Overexpression of PTP4A3 has been linked to poor prognosis and drug resistance in several cancers. This compound is a small molecule inhibitor that targets PTP4A3, showing promise in resensitizing paclitaxel-resistant cancer cells to treatment.[1][2] this compound acts as a reversible, allosteric inhibitor of PTP4A3, and also inhibits PTP4A1 and PTP4A2 with similar potency.[3][4]
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, including those with acquired resistance to paclitaxel.
| Cell Line | Cancer Type | Paclitaxel Resistance Status | This compound IC50 (µM) | Reference |
| A2780 | Ovarian | Sensitive | 0.6 | [3] |
| A2780/CP70 | Ovarian | Cisplatin-Resistant | 1.1 | Not explicitly stated for this compound, but remained sensitive. |
| SKOV3-TRip2 | Ovarian | Paclitaxel-Resistant | Two-fold more sensitive than parental SKOV3 | |
| OVCAR3 | Ovarian | - | Additive effect with paclitaxel | |
| OVCAR8 | Ovarian | - | Synergistic effect with paclitaxel (Combination Index = 0.59) | |
| MDA-MB-231 | Breast | - | 32.67 | |
| Hs578T | Breast | - | 8.48 | |
| OVCAR4 | Ovarian | - | 4.42 | |
| Kuramochi | Ovarian | - | 13.25 |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of this compound in Overcoming Paclitaxel Resistance
This compound's primary mechanism of action involves the inhibition of PTP4A3, a phosphatase implicated in promoting cell migration, invasion, and survival. In paclitaxel-resistant cells, PTP4A3 is often overexpressed. By inhibiting PTP4A3, this compound is thought to disrupt downstream signaling pathways that contribute to the resistant phenotype. One key pathway affected is the RhoA signaling cascade, which plays a crucial role in cytoskeletal dynamics and cell motility. Inhibition of PTP4A3 by this compound leads to decreased RhoA activity, thereby impeding the migratory and invasive capabilities of cancer cells. Furthermore, this compound has been shown to downregulate STAT3 activation, another important pathway involved in cancer cell proliferation and survival. The combined effect of inhibiting these pathways likely contributes to the observed synergistic or additive effects when this compound is used in combination with paclitaxel.
Caption: Mechanism of this compound in paclitaxel-resistant cells.
Experimental Workflow for Assessing this compound Efficacy
A typical workflow to evaluate the effect of this compound on paclitaxel-resistant cancer cells involves a series of in vitro assays.
Caption: A typical workflow for evaluating this compound.
Experimental Protocols
Cell Culture of Paclitaxel-Resistant Cancer Cell Lines
Materials:
-
Paclitaxel-resistant cancer cell line (e.g., SKOV3-TRip2)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Paclitaxel (for maintaining resistance)
Protocol:
-
Culture cells in T-75 flasks with the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To maintain the paclitaxel-resistant phenotype, supplement the culture medium with a sub-lethal concentration of paclitaxel (concentration to be determined empirically for each cell line).
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency. a. Aspirate the medium and wash the cells with PBS. b. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. c. Neutralize the trypsin with 5-7 mL of complete medium. d. Centrifuge the cell suspension at 1000 rpm for 5 minutes. e. Resuspend the cell pellet in fresh medium and re-plate at the desired density.
Cell Viability Assay (MTT Assay)
Materials:
-
96-well plates
-
Paclitaxel-resistant cancer cells
-
This compound (in DMSO)
-
Paclitaxel (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and paclitaxel in complete medium.
-
Aspirate the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Wound Healing (Scratch) Assay
Materials:
-
6-well or 12-well plates
-
Paclitaxel-resistant cancer cells
-
This compound
-
Serum-free medium
-
200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Once confluent, create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the cells gently with PBS to remove detached cells.
-
Replace the PBS with serum-free medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at 0 hours.
-
Incubate the plate at 37°C and capture images at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Western Blot Analysis
Materials:
-
Paclitaxel-resistant cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PTP4A3, anti-RhoA, anti-phospho-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
References
- 1. Credentialing and Pharmacologically Targeting PTP4A3 Phosphatase as a Molecular Target for Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Credentialing and Pharmacologically Targeting PTP4A3 Phosphatase as a Molecular Target for Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting ovarian cancer and endothelium with an allosteric PTP4A3 phosphatase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Jms-053 Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the synergistic potential of Jms-053, a potent and reversible inhibitor of Protein Tyrosine Phosphatase 4A3 (PTP4A3), with other anti-cancer agents. The protocols outlined below are intended to serve as a foundation for researchers to explore novel combination therapies aimed at enhancing therapeutic efficacy and overcoming drug resistance.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the PTP4A family of phosphatases, particularly PTP4A3, which is overexpressed in various human cancers and is associated with poor prognosis[1][2][3]. It functions as a noncompetitive, allosteric inhibitor, impeding cancer cell migration, proliferation, and spheroid growth[1][4]. This compound has demonstrated anti-cancer activity in preclinical models of ovarian, breast, and colon cancer. The compound has been shown to interfere with key signaling pathways, including RhoA and STAT3/p38. While this compound itself does not appear to induce endoplasmic reticulum (ER) stress, its synergistic potential with agents that modulate this pathway or other complementary pathways is an area of active investigation.
Rationale for Synergy Studies
The combination of this compound with other therapeutic agents is a promising strategy to enhance anti-cancer effects, overcome resistance, and potentially reduce therapeutic doses to minimize toxicity. Synergistic interactions can occur when two drugs act on different targets within the same or parallel signaling pathways, leading to a greater-than-additive therapeutic effect. Given that this compound impacts cell migration and proliferation, combining it with agents that induce apoptosis, inhibit DNA repair, or target other critical cancer cell survival pathways is a rational approach. Notably, studies have already shown that this compound can act synergistically or additively with paclitaxel in ovarian cancer cells.
A particularly compelling area for synergy studies is the combination of this compound with inducers of Endoplasmic Reticulum (ER) stress. The Unfolded Protein Response (UPR) is a cellular stress response pathway that is often hijacked by cancer cells to promote survival. The IRE1α/XBP1s pathway is a critical branch of the UPR. While this compound does not directly induce ER stress, bifunctional analogs that incorporate an ER stress-inducing moiety have shown enhanced cytotoxicity, suggesting that combining this compound with an ER stress-inducing agent could be a powerful therapeutic strategy.
Key Signaling Pathway: The IRE1α/XBP1s Axis of the UPR
The diagram below illustrates the canonical IRE1α/XBP1s signaling pathway, a key component of the Unfolded Protein Response (UPR). Understanding this pathway is crucial for designing synergy studies with agents that may modulate ER stress in combination with this compound.
Experimental Protocols
The following protocols provide a framework for assessing the synergistic effects of this compound with a combination agent.
Cell Viability and Cytotoxicity Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the combination agent individually, and to assess the effect of the combination on cell viability.
Materials:
-
Cancer cell lines of interest (e.g., ovarian, breast, colon cancer lines)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Combination agent (stock solution in an appropriate solvent)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader (luminometer, spectrophotometer, or fluorometer)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.
-
Single Agent IC50 Determination:
-
Prepare serial dilutions of this compound and the combination agent in complete medium.
-
Treat the cells with a range of concentrations for each drug individually. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Measure cell viability using the chosen reagent according to the manufacturer's instructions.
-
Calculate the IC50 values for each compound using non-linear regression analysis (log(inhibitor) vs. normalized response).
-
-
Combination Treatment (Synergy Assessment):
-
Based on the individual IC50 values, design a combination matrix with varying concentrations of this compound and the combination agent. A common approach is to use a constant ratio of the two drugs based on their IC50s (e.g., ratios of 1:1, 1:2, 2:1 of their IC50 values).
-
Treat the cells with the drug combinations, as well as each drug alone at the corresponding concentrations.
-
Incubate for the same duration as the single-agent assay.
-
Measure cell viability.
-
-
Data Analysis (Synergy Quantification):
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Apoptosis Assay
Objective: To determine if the combination of this compound and the partner drug induces a synergistic increase in apoptosis.
Materials:
-
6-well cell culture plates
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination agent, and the combination at concentrations determined from the viability assays (e.g., IC50 and 2x IC50). Include a vehicle control.
-
Incubation: Incubate for a relevant time point (e.g., 24, 48 hours).
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Western Blot Analysis
Objective: To investigate the molecular mechanisms underlying the synergistic effects by examining changes in key signaling proteins.
Materials:
-
6-well or 10 cm cell culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved Caspase-3, p-STAT3, total STAT3, p-p38, total p38, BiP, CHOP, XBP1s)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells with RIPA buffer and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow for Synergy Screening
The following diagram outlines a typical workflow for screening and validating synergistic drug combinations with this compound.
Data Presentation
Quantitative data from synergy studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: IC50 Values of this compound and Combination Agents in Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Agent X IC50 (µM) | Agent Y IC50 (µM) |
| OVCAR-3 | Value ± SD | Value ± SD | Value ± SD |
| MDA-MB-231 | Value ± SD | Value ± SD | Value ± SD |
| HT-29 | Value ± SD | Value ± SD | Value ± SD |
Table 2: Combination Index (CI) Values for this compound Combinations
| Cell Line | Combination | CI Value at ED50 | CI Value at ED75 | CI Value at ED90* | Interpretation |
| OVCAR-3 | This compound + Agent X | Value | Value | Value | Synergy/Additive/Antagonism |
| MDA-MB-231 | This compound + Agent X | Value | Value | Value | Synergy/Additive/Antagonism |
| HT-29 | This compound + Agent X | Value | Value | Value | Synergy/Additive/Antagonism |
| OVCAR-3 | This compound + Agent Y | Value | Value | Value | Synergy/Additive/Antagonism |
*ED50, ED75, and ED90 refer to the effective dose that inhibits 50%, 75%, and 90% of cell growth, respectively.
Table 3: Quantification of Apoptosis by Annexin V/PI Staining
| Treatment | % Early Apoptosis | % Late Apoptosis | % Total Apoptosis |
| Vehicle Control | Value ± SD | Value ± SD | Value ± SD |
| This compound (IC50) | Value ± SD | Value ± SD | Value ± SD |
| Agent X (IC50) | Value ± SD | Value ± SD | Value ± SD |
| This compound + Agent X | Value ± SD | Value ± SD | Value ± SD |
Logical Relationship for Synergy Analysis
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Targeting ovarian cancer and endothelium with an allosteric PTP4A3 phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Credentialing and Pharmacologically Targeting PTP4A3 Phosphatase as a Molecular Target for Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Credentialing and Pharmacologically Targeting PTP4A3 Phosphatase as a Molecular Target for Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing JMS-053 to Investigate Endothelial Cell Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatases (PTPs) are crucial regulators of signal transduction pathways, and their dysregulation is implicated in numerous diseases, including cancer. The PTP4A family of phosphatases, particularly PTP4A3 (also known as PRL-3), is overexpressed in various human cancers and is associated with poor patient prognosis.[1][2][3] PTP4A3 plays a significant role in key malignant processes such as cell migration, invasion, and angiogenesis.[1][2]
JMS-053 is a potent, selective, reversible, and noncompetitive allosteric inhibitor of the PTP4A family of phosphatases. With a half-maximal inhibitory concentration (IC₅₀) of 18 nM for PTP4A3, it serves as a powerful chemical probe to investigate the cellular functions of these enzymes. These application notes provide detailed protocols for using this compound to study its effects on endothelial cell function, a critical component of angiogenesis and vascular stability.
Mechanism of Action in Endothelial Cells
In endothelial cells, PTP4A phosphatases are key regulators of vascular barrier function and motility. Pro-inflammatory stimuli like lipopolysaccharide (LPS) or growth factors such as vascular endothelial growth factor (VEGF) can disrupt this barrier. This compound has been shown to counteract these effects by modulating the activity of small GTPases.
Specifically, this compound blocks the LPS- and VEGF-induced increase in RhoA activation and the concomitant loss of Rac1 activation. This regulation of the RhoA-Rac1 signaling axis is central to maintaining endothelial barrier integrity. By inhibiting PTP4A3, this compound helps to stabilize the cytoskeleton and enhance microvascular barrier function. Furthermore, PTP4A3 is involved in VEGF signaling, and its inhibition by this compound can attenuate VEGF-mediated endothelial cell migration and vascular permeability.
References
- 1. Targeting ovarian cancer and endothelium with an allosteric PTP4A3 phosphatase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting ovarian cancer and endothelium with an allosteric PTP4A3 phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Credentialing and Pharmacologically Targeting PTP4A3 Phosphatase as a Molecular Target for Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the in vivo Efficacy of JMS-053 on Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for evaluating the anti-tumor effects of JMS-053, a potent and selective allosteric inhibitor of Protein Tyrosine Phosphatase 4A3 (PTP4A3), in a preclinical in vivo setting. Overexpression of PTP4A3 is associated with poor prognosis in several cancers, making it a compelling therapeutic target. This compound has demonstrated efficacy in inhibiting cancer cell proliferation, migration, and spheroid growth in vitro.[1][2][3] This protocol outlines the necessary steps for a xenograft mouse model to assess the in vivo impact of this compound on the growth of drug-resistant tumors.
Introduction to this compound
This compound is a small molecule inhibitor of PTP4A3 with a reported in vitro IC50 of approximately 18 nM.[2][4] It also shows inhibitory activity against PTP4A1 and PTP4A2. The mechanism of action of this compound involves the inhibition of PTP4A3 phosphatase activity, which in turn interferes with downstream signaling pathways, including the RhoA and STAT3/p38 pathways. This disruption of signaling impedes key malignant processes such as cell migration and proliferation. Preclinical studies have shown that this compound can inhibit the growth of drug-resistant ovarian cancer in murine xenograft models.
Key Signaling Pathway Modulated by this compound
This compound's primary target, PTP4A3, is a phosphatase that regulates multiple signaling cascades involved in cancer progression. A key pathway affected is the RhoA signaling cascade, which is crucial for cell migration and invasion. By inhibiting PTP4A3, this compound leads to a decrease in RhoA activity.
Experimental Protocol: In Vivo Tumor Growth Assessment
This protocol provides a framework for assessing the efficacy of this compound in a subcutaneous xenograft model.
Materials
-
Cell Line: Drug-resistant human ovarian cancer cell line (e.g., HeyA8-MDR).
-
Animals: Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old).
-
This compound: Formulated in a suitable vehicle for intraperitoneal (IP) injection.
-
Control Vehicles: Vehicle used for this compound formulation and a negative control compound (e.g., JMS-038, an inactive analog).
-
Reagents for Cell Culture: Standard cell culture media and supplements.
-
Equipment: Calipers for tumor measurement, animal scales, sterile surgical instruments for cell implantation.
Experimental Workflow
Detailed Methodology
-
Cell Culture and Preparation:
-
Culture the selected cancer cell line under standard sterile conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or serum-free medium) for injection.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a specific number of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Formulation and Administration:
-
Prepare this compound in a suitable vehicle for IP injection.
-
A previously reported effective dose is 10 mg/kg administered intraperitoneally.
-
The treatment schedule can be daily for 5 consecutive days, followed by a 2-day break, and then another 4-day treatment cycle.
-
-
Efficacy Evaluation:
-
Tumor Volume Measurement: Measure tumor dimensions (length and width) twice weekly using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor and record the body weight of each animal twice weekly as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice and harvest the tumors.
-
Tumor Weight: Weigh the excised tumors.
-
-
Data Analysis:
-
Perform statistical analysis to compare tumor growth inhibition between the this compound-treated group and the vehicle control group.
-
A significant reduction in tumor volume and weight in the treated group indicates efficacy.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison between treatment and control groups.
Table 1: In Vitro Inhibitory Activity of this compound
| Phosphatase | IC50 (nM) |
| PTP4A3 | 18 |
| PTP4A1 | 50 |
| PTP4A2 | 53 |
| CDC25B | 92.6 |
| DUSP3 | 207.6 |
Table 2: Antiproliferative Activity of this compound in Ovarian Cancer Cell Lines
| Cell Line | IC50 (µM) |
| A2780 | 0.6 |
| OVCAR4 | 4.42 |
| Kuramochi | 13.25 |
Table 3: Example In Vivo Efficacy Data of this compound in a HeyA8-MDR Xenograft Model
| Treatment Group | N | Mean Final Tumor Weight (mg) ± SEM | % Tumor Growth Inhibition |
| Vehicle Control | 10 | [Insert Value] | - |
| This compound (10 mg/kg, IP) | 10 | [Insert Value] | 45% |
Conclusion
This protocol provides a comprehensive guide for researchers to assess the in vivo efficacy of this compound. Adherence to this detailed methodology will enable the generation of robust and reproducible data to evaluate the therapeutic potential of this promising PTP4A3 inhibitor. The provided diagrams and tables offer a clear framework for understanding the mechanism of action and for presenting experimental data.
References
Troubleshooting & Optimization
Jms-053 solubility and stability in cell culture media
Welcome to the technical support center for JMS-053. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, reversible, and allosteric inhibitor of Protein Tyrosine Phosphatase 4A3 (PTP4A3), also known as PRL-3.[1][2] It also shows inhibitory activity against other PTP4A family members, PTP4A1 and PTP4A2.[1] Its mechanism of action involves binding to a site distinct from the active site of the phosphatase, thereby inhibiting its activity.[2] This inhibition leads to downstream effects on signaling pathways that regulate cell proliferation, migration, and survival.[1]
Q2: Which signaling pathways are affected by this compound?
This compound has been shown to interfere with multiple signaling pathways, primarily by inhibiting PTP4A3. The key pathways affected include:
-
RhoA signaling: this compound can inhibit the activation of RhoA, a key regulator of the actin cytoskeleton, which in turn affects cell migration and adhesion.
-
STAT3/p38 signaling: The compound can downregulate the activation of STAT3 while upregulating the phosphorylation of p38 kinase.
Q3: In which types of cancer cell lines has this compound shown activity?
This compound has demonstrated anti-proliferative and anti-migratory effects in a variety of cancer cell lines, particularly in ovarian, breast, and colon cancers. Specific cell lines where activity has been reported include HeyA8, OVCAR4, MDA-MB-231, Hs578T, Kuramochi, and A2780.
Solubility and Stability
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For a 10 mg/mL stock solution, which corresponds to 39.02 mM, it is recommended to use newly opened, anhydrous DMSO. Warming to 60°C and ultrasonication may be required to fully dissolve the compound.
Q5: What is the recommended storage condition for this compound stock solutions?
Prepared stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Q6: What is the solubility and stability of this compound in cell culture media such as DMEM or RPMI-1640?
There is limited publicly available quantitative data on the specific solubility and stability of this compound in aqueous cell culture media. As with many small molecule inhibitors dissolved in DMSO, precipitation can occur when the stock solution is diluted into aqueous media. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity and to reduce the risk of precipitation.
Based on experimental protocols from published studies, where cells are treated for 24 to 72 hours between media changes, it can be inferred that this compound retains its activity for at least this duration under standard cell culture conditions (37°C, 5% CO₂). However, for long-term experiments, it is advisable to replace the medium with freshly prepared this compound solution every 48-72 hours to ensure a consistent effective concentration.
Troubleshooting Guide
Q7: I am observing precipitation after diluting my this compound stock solution into the cell culture medium. What should I do?
This is a common issue with hydrophobic compounds. Here are some steps to troubleshoot this problem:
-
Final DMSO Concentration: Ensure the final DMSO concentration in your culture medium is as low as possible, ideally 0.1% or less, and not exceeding 0.5%.
-
Pre-warm the Medium: Always use pre-warmed (37°C) cell culture medium for preparing the final working solution.
-
Step-wise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, first, create an intermediate dilution in a smaller volume of pre-warmed serum-free medium. Then, add this intermediate dilution to your final volume of complete medium.
-
Increase Mixing: When adding the this compound solution to the medium, do so slowly while gently swirling or vortexing to ensure rapid and even dispersion.
-
Visual Inspection: After preparing the final working solution, visually inspect it for any signs of precipitation before adding it to your cells. If precipitation is observed, consider reducing the final concentration of this compound.
Q8: My cells are not showing the expected response to this compound treatment. What could be the reason?
Several factors could contribute to a lack of response:
-
PTP4A3 Expression Levels: The efficacy of this compound is dependent on the expression of its target, PTP4A3. Verify the expression level of PTP4A3 in your cell line. Cells with low or no PTP4A3 expression are not expected to respond.
-
Compound Inactivity: Ensure that the stock solution has been stored correctly and is within its recommended shelf life. Improper storage or multiple freeze-thaw cycles can lead to degradation.
-
Sub-optimal Concentration: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Presence of Serum: High concentrations of serum proteins, such as albumin, can bind to this compound and reduce its effective concentration. If you observe a lower than expected efficacy, you might need to adjust the concentration or the serum percentage in your culture medium.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| PTP4A3 | 18 |
| PTP4A1 | 50 |
| PTP4A2 | 53 |
| CDC25B | 92.6 |
| DUSP3 | 207.6 |
Data sourced from MedchemExpress product information.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines (48h treatment)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A2780 | Ovarian | 0.6 |
| OVCAR4 | Ovarian | 4.42 |
| Kuramochi | Ovarian | 13.25 |
| Hs578T | Breast | 8.48 |
| MDA-MB-231 | Breast | 32.67 |
Data sourced from MedchemExpress product information.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Equilibrate the this compound vial to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. The molecular weight of this compound is 256.29 g/mol .
-
If necessary, gently warm the solution to 60°C and use an ultrasonic bath to ensure the compound is fully dissolved.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.
-
-
Storage:
-
Store the stock solution aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.5%.
-
Use the freshly prepared working solution immediately.
-
Protocol 2: Cell Migration (Wound Healing) Assay
-
Cell Seeding: Seed cells in a 6-well plate and grow them to 90-100% confluency.
-
Wound Creation: Create a "scratch" or "wound" in the confluent cell monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the cells with sterile PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with a fresh complete medium containing the desired concentration of this compound or a vehicle control (medium with the same final concentration of DMSO).
-
Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope with a camera.
-
Analysis: Measure the area of the wound at each time point to quantify the extent of cell migration and wound closure.
Signaling Pathway Diagrams
Caption: this compound inhibits PTP4A3, affecting RhoA and STAT3/p38 pathways.
Caption: General experimental workflow for using this compound in cell culture.
Caption: Troubleshooting flowchart for common issues with this compound.
References
Overcoming poor solubility of Jms-053 in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jms-053. The information focuses on overcoming challenges related to the compound's solubility in aqueous solutions for in vitro and in vivo experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound solutions.
Q1: My this compound is not dissolving in my aqueous buffer.
A1: this compound, like many small molecule inhibitors, has limited solubility in purely aqueous solutions. Direct dissolution in aqueous buffers is not recommended. It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent.
Recommended Action:
-
Prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).
-
For your experiment, dilute the DMSO stock solution into your aqueous buffer or cell culture medium. Ensure the final concentration of DMSO is kept low (typically below 0.5% v/v) to avoid solvent-induced artifacts in your experiments.
Q2: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous experimental medium.
A2: This is a common issue when diluting a drug from an organic solvent into an aqueous medium. The precipitation indicates that the solubility of this compound in the final aqueous solution has been exceeded.
Recommended Actions:
-
Decrease the Final Concentration: Your target concentration of this compound in the aqueous medium may be too high. Try working with a lower final concentration.
-
Increase the Co-solvent Concentration: If your experimental system allows, you might be able to slightly increase the final DMSO concentration. However, always be mindful of the tolerance of your cells or assay to the organic solvent.
-
Use a Surfactant: Incorporating a low concentration of a biocompatible surfactant, such as Tween-80, in your final aqueous medium can help to maintain the solubility of this compound.
-
Vortex During Dilution: When preparing the final solution, vortex the aqueous medium while slowly adding the this compound DMSO stock solution. This rapid mixing can help prevent localized high concentrations that lead to precipitation.
Q3: I need to prepare a this compound formulation for an in vivo animal study, but my simple DMSO/saline solution is not suitable.
A3: For in vivo applications, it is often necessary to use a more complex vehicle to ensure the solubility and bioavailability of the compound while minimizing toxicity. A common approach for poorly soluble compounds is to use a co-solvent system.
Recommended Formulation: A suggested vehicle for in vivo administration of this compound consists of a mixture of DMSO, PEG300 (or PEG400), Tween-80, and saline. Another option includes the use of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.[1]
Experimental Protocol: Preparation of this compound Formulation for in vivo Studies
This protocol describes the preparation of a common co-solvent-based formulation for this compound suitable for animal studies.
-
Prepare the Vehicle:
-
In a sterile container, combine the vehicle components in the desired ratio. A common starting ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Mix the components thoroughly until a clear, homogeneous solution is formed.
-
-
Dissolve this compound:
-
Weigh the required amount of this compound powder.
-
Add the prepared vehicle to the this compound powder.
-
Vortex and/or sonicate the mixture until the this compound is completely dissolved. Gentle warming may be applied if necessary, but be cautious of potential compound degradation.
-
-
Administration:
-
Administer the final formulation to the animals as per your experimental design.
-
It is recommended to prepare the formulation fresh before each use.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for making a stock solution of this compound? A: The recommended solvent for preparing a stock solution of this compound is 100% DMSO.
Q: What is the mechanism of action of this compound? A: this compound is a reversible and allosteric inhibitor of Protein Tyrosine Phosphatase 4A3 (PTP4A3).[2][3] It also shows inhibitory activity against PTP4A1 and PTP4A2.[1] Its mechanism involves interfering with signaling pathways such as RhoA and STAT3/p38.[1]
Q: Does this compound generate reactive oxygen species (ROS)? A: Studies have shown that this compound does not generate significant detectable reactive oxygen species in vitro or in cancer cells.
Q: Are there any known analogs of this compound with improved properties? A: Several analogs of this compound have been synthesized and studied. For instance, NRT-870-59 is an analog that has shown unique inhibitory specificity for PTP4A3. Other analogs have been developed to potentially reduce metabolism or increase water solubility. Bifunctional analogs linking the this compound pharmacophore to an adamantyl moiety have also been created to induce ER stress in addition to PTP4A3 inhibition.
Data Presentation
Table 1: Suggested Formulation Components for this compound
| Component | Type | Purpose |
| DMSO | Organic Solvent | Primary solvent for stock solution |
| PEG300 / PEG400 | Co-solvent | Improves solubility in aqueous solutions |
| Tween-80 | Surfactant | Enhances solubility and stability in aqueous media |
| SBE-β-CD | Solubilizing Agent | Forms inclusion complexes to increase solubility |
| Saline | Aqueous Vehicle | Diluent for final formulation |
Table 2: IC₅₀ Values of this compound Against Various Phosphatases
| Phosphatase | IC₅₀ (nM) |
| PTP4A3 | 18 |
| PTP4A1 | 50 |
| PTP4A2 | 53 |
| CDC25B | 92.6 |
| DUSP3 | 207.6 |
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
References
Jms-053 Off-Target Effects: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the PTP4A3 inhibitor, Jms-053, specifically on CDC25B and p38α. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate the design and interpretation of experiments involving this compound.
Quantitative Summary of this compound Inhibition
The following table summarizes the in vitro inhibitory activity of this compound against its primary target, PTP4A3, and its notable off-targets, CDC25B and p38α. This data is critical for determining appropriate experimental concentrations and for understanding the selectivity profile of the compound.
| Target | IC50 (nM) | Percent Inhibition | Notes |
| PTP4A3 | 18 | Primary target.[1] | |
| PTP4A1 | 50 | Off-target. | |
| PTP4A2 | 53 | Off-target. | |
| CDC25B | 92.6 | Off-target. [2] | |
| p38α | Not Reported | ~50% at 1 µM | Off-target. [1] |
Signaling Pathways and Experimental Workflow
To visualize the cellular context of this compound's action and a general workflow for assessing its off-target effects, the following diagrams are provided.
Caption: this compound inhibits its primary target PTP4A3 and off-targets CDC25B and p38α.
Caption: General workflow for assessing this compound off-target effects.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of this compound on CDC25B and p38α. Investigators should optimize these protocols for their specific experimental conditions.
CDC25B Phosphatase Activity Assay (Fluorogenic)
Objective: To determine the IC50 of this compound against recombinant human CDC25B.
Materials:
-
Recombinant Human CDC25B
-
This compound
-
Assay Buffer: 30 mM Tris (pH 8.0), 75 mM NaCl, 1.0 mM EDTA, 1 mM DTT
-
Substrate: OMFP (3-O-methylfluorescein phosphate)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Add 25 µL of the diluted this compound or vehicle (DMSO in Assay Buffer) to the wells of the microplate.
-
Add 25 µL of recombinant CDC25B (e.g., 250 nM) in Assay Buffer to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the OMFP substrate in Assay Buffer.
-
Monitor the increase in fluorescence (Excitation/Emission ~485/525 nm) over time in a kinetic or endpoint reading mode.
-
Calculate the initial reaction rates and determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
p38α Kinase Activity Assay (Luminescence-based)
Objective: To determine the percent inhibition of p38α by this compound.
Materials:
-
Recombinant Human p38α
-
This compound
-
Kinase Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT
-
Substrate: ATF2 (recombinant protein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well white microplate
-
Luminometer
Procedure:
-
Prepare dilutions of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations (e.g., 1 µM).
-
Add 5 µL of the diluted this compound or vehicle to the wells of the microplate.
-
Add 10 µL of recombinant p38α (e.g., 10-20 ng per reaction) in Kinase Assay Buffer to each well.
-
Incubate for 10 minutes at room temperature.
-
Prepare a substrate/ATP mix containing ATF2 and ATP in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mix to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition by comparing the luminescence signal in the this compound-treated wells to the vehicle control.
Troubleshooting and FAQs
Q1: I am seeing significant inhibition of my negative controls in the CDC25B assay. What could be the cause?
A1: High background signal in phosphatase assays can arise from several factors:
-
Substrate Instability: The OMFP substrate can be sensitive to light and pH. Ensure it is stored properly and that the assay buffer pH is accurate. Prepare the substrate solution fresh for each experiment.
-
Contaminated Reagents: Contamination of buffers or enzyme preparations with phosphatases can lead to high background. Use high-purity reagents and sterile techniques.
-
Autofluorescence: this compound, like many small molecules, may exhibit intrinsic fluorescence. Run a control plate with this compound and all assay components except the enzyme to measure and subtract any compound-related fluorescence.
Q2: The inhibitory effect of this compound on p38α in my cell-based assay is weaker than expected from the biochemical data. Why might this be?
A2: Discrepancies between biochemical and cell-based assays are common and can be due to:
-
Cell Permeability: this compound may have poor cell membrane permeability, resulting in a lower intracellular concentration than what is used in the biochemical assay.
-
Off-Target Effects in Cells: In a cellular environment, this compound may interact with other proteins that could modulate the p38α signaling pathway, leading to a different net effect.
-
Drug Efflux: Cancer cell lines can express drug efflux pumps that actively remove small molecules from the cytoplasm, reducing the effective intracellular concentration of this compound.
-
Presence of High ATP Concentrations: The intracellular concentration of ATP is much higher than that typically used in in vitro kinase assays. If this compound is an ATP-competitive inhibitor of p38α, its potency will be reduced in a cellular context.
Q3: How can I confirm that the observed cellular effects are due to the inhibition of CDC25B or p38α and not the primary target, PTP4A3?
A3: This is a critical question in off-target effect studies. Here are some strategies:
-
Use of Knockout/Knockdown Cells: If available, use cell lines where CDC25B or p38α have been knocked out or knocked down. If the cellular phenotype observed with this compound treatment is diminished in these cells compared to wild-type cells, it suggests the effect is at least partially mediated by the off-target.
-
Rescue Experiments: Overexpress a this compound-resistant mutant of CDC25B or p38α in your cells. If the overexpression of the resistant mutant rescues the phenotype caused by this compound, it provides strong evidence for on-target engagement.
-
Use of More Specific Inhibitors: Compare the cellular effects of this compound with those of highly specific inhibitors of CDC25B and p38α. If the phenotypes are similar, it supports the hypothesis that this compound is acting through these off-targets.
-
Dose-Response Analysis: The cellular effects mediated by PTP4A3, CDC25B, and p38α may occur at different concentrations of this compound, reflecting their different IC50 values. A careful dose-response analysis of your cellular phenotype might help to dissect the contribution of each target.
Q4: My Western blot results for phospho-p38 are inconsistent after this compound treatment. What can I do to improve reproducibility?
A4: Inconsistent Western blot results can be frustrating. Consider the following:
-
Use of Phosphatase Inhibitors: Ensure that your cell lysis buffer contains a fresh and potent cocktail of phosphatase inhibitors to preserve the phosphorylation status of p38α during sample preparation.
-
Loading Controls: Use a reliable loading control (e.g., total p38α, GAPDH, or β-actin) to normalize your data and account for any variations in protein loading. It is often best to probe for both the phosphorylated and total protein on the same blot.
-
Time Course and Dose-Response: The phosphorylation of p38α can be transient. Perform a time-course experiment to identify the optimal duration of this compound treatment for observing changes in p38α phosphorylation. Similarly, a dose-response experiment will help identify the most effective concentration.
-
Antibody Validation: Ensure that your phospho-p38α antibody is specific and has been validated for the application. Run positive and negative controls to confirm antibody performance.
References
Technical Support Center: Jms-053 and the Influence of Serum Albumin
This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols regarding the impact of serum albumin on the in vitro potency of Jms-053, a potent and reversible PTP4A3 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a significantly higher IC50 value for this compound in our cell-based assays compared to the reported biochemical values. What could be the cause?
A1: A common reason for this discrepancy is the presence of serum (e.g., Fetal Bovine Serum or FBS) in your cell culture medium. This compound has been shown to bind to serum albumin.[1] This binding sequesters the compound, reducing the free concentration of this compound available to interact with its target, PTP4A3, within the cells. Consequently, a higher total concentration of this compound is required to achieve the desired biological effect, leading to an apparent decrease in potency (a higher IC50 value).
Q2: How exactly does serum albumin reduce the potency of this compound?
A2: Serum albumin, the most abundant protein in plasma, functions as a natural transporter for many molecules, including drugs.[1][2][3] this compound binds reversibly to a specific site on human serum albumin (drug site 3 in subdomain IB).[1] When this compound is bound to albumin, it is not available to inhibit its target enzyme, PTP4A3. This equilibrium between bound and free drug means that in the presence of albumin, the concentration of free, active this compound is lower than the total concentration added to the medium.
Q3: At what concentration does serum albumin begin to affect this compound's activity?
A3: Experimental data shows that the effect is concentration-dependent. In a biochemical assay for PTP4A3 inhibition, the presence of 0.1% Bovine Serum Albumin (BSA) did not significantly alter the IC50 of this compound. However, increasing the BSA concentration to 1% and 5% resulted in a substantial increase in the IC50, indicating significant inhibition of this compound's activity due to binding.
Q4: Should I perform my in vitro experiments in the presence or absence of serum albumin?
A4: The answer depends on your experimental objective.
-
To determine intrinsic potency: If your goal is to measure the direct inhibitory activity of this compound on its target, it is best to perform experiments in serum-free conditions or with a very low, standardized concentration of albumin (e.g., 0.1% BSA) to prevent non-specific binding to labware.
-
To mimic physiological conditions: If you aim to understand how this compound might behave in a more physiologically relevant environment, including serum albumin at concentrations that mimic in vivo conditions (e.g., 1-5%) is appropriate. Be aware that this will result in a rightward shift in your dose-response curve.
Q5: My experiment requires serum. How can I account for the effect of albumin binding?
A5: If serum is necessary for your assay (e.g., for cell viability), it is crucial to maintain a consistent concentration of serum across all experiments, including vehicle controls and all concentrations of this compound. When reporting your results, clearly state the percentage of serum or albumin used, as this is a critical parameter influencing the observed potency. For more advanced studies, you can calculate the free concentration of this compound if the binding affinity (K_D) to albumin is known.
Data Summary: Impact of BSA on this compound Potency
The following table summarizes the reported IC50 values for this compound against recombinant PTP4A3 in the presence of varying concentrations of Bovine Serum Albumin (BSA).
| BSA Concentration | This compound IC50 for PTP4A3 (nM) | Fold Change in IC50 (Approx.) |
| 0% | 28.5 ± 1.9 | 1.0x |
| 0.1% | 25.6 ± 2.2 | 0.9x |
| 1% | 64.3 ± 2.6 | 2.3x |
| 5% | 1997 ± 5.0 | 70.1x |
| Data sourced from McQueeney et al., 2020. |
Key Signaling Pathway & Experimental Visualizations
The following diagrams illustrate the mechanism of action for this compound, the logical impact of serum albumin, and a general workflow for testing these effects.
Caption: this compound inhibits PTP4A3, downregulating RhoA and STAT3/p38 pathways.
Caption: Serum albumin binding reduces free this compound, lowering its apparent potency.
References
- 1. Structure of the Complex of an Iminopyridinedione Protein Tyrosine Phosphatase 4A3 Phosphatase Inhibitor with Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Albumin as a drug: its biological effects beyond volume expansion - PMC [pmc.ncbi.nlm.nih.gov]
Why Jms-053 does not generate reactive oxygen species
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JMS-053.
Frequently Asked Questions (FAQs)
Q1: Does this compound generate reactive oxygen species (ROS) in experimental setups?
A1: No, comprehensive studies have demonstrated that this compound does not generate significant levels of reactive oxygen species (ROS) either in vitro or in cancer cells.[1] Gene expression profiling of cancer cells treated with this compound also shows no indication of oxidative stress.[1]
Q2: How was the absence of ROS production by this compound determined?
A2: The lack of ROS generation by this compound was confirmed through multiple experimental approaches. In vitro assays using resazurin to detect ROS showed that this compound did not produce a significant signal compared to a positive control.[1] Furthermore, mass spectrometry analysis of the PTP4A3 enzyme incubated with this compound revealed no oxidation of the catalytic cysteine residue (Cys104), which is susceptible to modification by ROS.[1] Studies in OVCAR4 cancer cells also confirmed that this compound treatment did not lead to an increase in intracellular ROS levels.[2]
Q3: What is the primary mechanism of action of this compound?
A3: this compound is a potent and reversible inhibitor of the oncogenic protein tyrosine phosphatase PTP4A3. It also shows inhibitory activity against other PTP4A family members, PTP4A1 and PTP4A2. The inhibition of PTP4A3 by this compound is noncompetitive, meaning it binds to a site on the enzyme distinct from the active site (an allosteric site). This inhibition disrupts downstream signaling pathways, such as RhoA and STAT3/p38, which are involved in cancer cell proliferation, migration, and invasion.
Q4: My experiment shows an increase in ROS after this compound treatment. What could be the issue?
A4: While direct ROS generation by this compound is not a reported mechanism, several factors in an experimental setup could lead to observations of increased ROS:
-
Cellular Stress: High concentrations of any compound, including this compound, or prolonged incubation times can induce cellular stress, which may indirectly lead to ROS production. It is crucial to use the recommended concentration range for your cell line.
-
Contaminants: Contamination in the cell culture or reagents could be a source of ROS. Ensure all materials are sterile and of high quality.
-
Assay Interference: The specific ROS detection reagent being used might interact with this compound or other components in the media, leading to a false-positive signal. It is advisable to run appropriate controls, including this compound in cell-free assay media.
-
Secondary Cellular Effects: While this compound itself doesn't generate ROS, its modulation of cellular signaling could, in some specific and uncharacterized contexts, lead to downstream metabolic changes that result in ROS. However, current evidence strongly suggests this is not a primary or common effect.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected increase in ROS detected | 1. Compound concentration too high.2. Contamination of cell culture.3. Interference of this compound with the ROS assay.4. Off-target effects in a specific cell line. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration.2. Use fresh, sterile reagents and check for mycoplasma contamination.3. Run a cell-free control with this compound and your ROS detection reagent.4. Review literature for cell-line-specific responses and consider using an alternative ROS detection method. |
| Inconsistent results in PTP4A3 inhibition assays | 1. Incorrect buffer conditions.2. Degradation of this compound.3. Issues with recombinant PTP4A3 enzyme activity. | 1. Ensure the assay buffer is compatible with both the enzyme and this compound.2. Prepare fresh stock solutions of this compound and store them properly as recommended.3. Verify the activity of the PTP4A3 enzyme with a known substrate and positive control inhibitor. |
Experimental Protocols
Detection of ROS using Resazurin Assay (In Vitro)
This protocol is adapted from studies evaluating the redox activity of this compound.
-
Reagents:
-
This compound
-
Positive control (e.g., a quinolinedione known to generate ROS)
-
Inactive analog (e.g., JMS-038)
-
Resazurin
-
Dithiothreitol (DTT)
-
PTP assay buffer
-
-
Procedure:
-
Prepare solutions of this compound, the positive control, and the inactive analog at various concentrations.
-
In a 96-well plate, add the PTP assay buffer containing DTT.
-
Add the test compounds to the respective wells.
-
Add resazurin to all wells.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence of the oxidized product (resorufin) at appropriate excitation and emission wavelengths (e.g., 560 nm excitation/590 nm emission).
-
Compare the relative fluorescence units (RFU) of this compound-treated wells to the vehicle control and the positive control.
-
Mass Spectrometry Analysis of PTP4A3 Oxidation
This method is used to directly assess the oxidation state of the catalytic cysteine in PTP4A3 after incubation with this compound.
-
Procedure:
-
Incubate recombinant PTP4A3 with this compound at a concentration sufficient for inhibition.
-
As a control, incubate PTP4A3 with a known oxidizing agent.
-
After incubation, prepare the protein samples for mass spectrometry analysis (e.g., by digestion with trypsin).
-
Analyze the resulting peptides by mass spectrometry.
-
Specifically look for mass shifts in the peptide containing the catalytic Cys104 that would indicate oxidation (e.g., formation of a disulfide bond or sulfenic acid).
-
Data Summary
In Vitro PTP4A3 Inhibition and ROS Generation
| Compound | PTP4A3 IC₅₀ | ROS Generation (relative to control) |
| This compound | 18 nM | No significant increase |
| JMS-038 (inactive analog) | > 100 µM | No significant increase |
| DA-3003-1 (positive control) | Not applicable | Concentration-dependent increase |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in cancer cells.
Experimental Workflow for ROS Detection
Caption: Workflow for in vitro ROS detection.
References
Troubleshooting inconsistent results in Jms-053 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Jms-053. Our goal is to help you achieve consistent and reliable results in your experiments.
Troubleshooting Guides
Inconsistent results in this compound experiments can arise from various factors, from procedural variations to biological complexities. This section provides guidance on identifying and resolving common issues.
Q1: My experimental results with this compound are not consistent. What are the common causes of variability?
A1: Inconsistent results can stem from several factors. Below is a table summarizing potential sources of variability and recommended solutions.
| Potential Cause of Inconsistency | Key Experimental Parameters | Recommendations for Consistent Results |
| Cell Line Integrity and Passage Number | Cell Line Type, Passage Number, Mycoplasma Contamination | Use authenticated cell lines with a consistent and low passage number (<20).[1] Regularly test for mycoplasma contamination. |
| Reagent Quality and Handling | This compound Purity and Storage, DMSO Quality | Ensure this compound is of high purity (>98%) and solubilized in high-quality DMSO immediately before use.[2] Store stock solutions appropriately. |
| Variations in Serum Concentration | Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA) Concentration | The presence of FBS or BSA can significantly alter the potency of this compound.[2] Maintain a consistent concentration of serum or protein in your assays. |
| Assay-Specific Conditions | Incubation Time, this compound Concentration, Cell Seeding Density | Optimize and standardize incubation times, this compound concentrations, and cell densities for each specific assay and cell line. |
| Target Expression Levels | PTP4A3 Expression in Cell Lines | Confirm the expression of the target protein, PTP4A3, in your chosen cell lines, as the inhibitor's effect is dependent on its presence.[3][4] |
| Drug-Resistant Cell Lines | Use of Drug-Resistant vs. Sensitive Cell Lines | Be aware that the response to this compound can differ between drug-sensitive and drug-resistant cell lines. |
Q2: Can you provide a detailed protocol for a standard cell migration (wound healing) assay with this compound?
A2: Below is a generalized protocol for a wound healing assay, which should be optimized for your specific cell line and experimental conditions.
Experimental Protocol: Cell Migration (Wound Healing) Assay
-
Cell Seeding: Plate cells in a multi-well plate and culture until they form a confluent monolayer.
-
"Wound" Creation: Create a "wound" or scratch in the monolayer using a sterile pipette tip.
-
Wash: Gently wash the cells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh culture medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Image Acquisition: Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Data Analysis: Quantify the wound closure over time by measuring the area of the wound at each time point. The inhibition of migration is determined by comparing the rate of wound closure in this compound-treated cells to the vehicle-treated control cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, reversible, and allosteric inhibitor of Protein Tyrosine Phosphatase 4A3 (PTP4A3). It also shows inhibitory activity against PTP4A1 and PTP4A2. By inhibiting PTP4A3, this compound can interfere with signaling pathways that regulate cell proliferation, migration, and survival, such as the RhoA and STAT3/p38 pathways.
Q2: In which cancer cell lines has this compound shown activity?
A2: this compound has demonstrated anti-proliferative and anti-migratory effects in various cancer cell lines, particularly in ovarian and breast cancer. Examples include HeyA8, OVCAR4, MDA-MB-231, Hs578T, Kuramochi, and A2780 cells. Its efficacy can be dependent on the expression level of PTP4A3 in these cells.
Q3: Does this compound induce oxidative stress?
A3: Studies have shown that this compound does not generate significant detectable reactive oxygen species (ROS) in cancer cells and does not induce oxidative stress.
Q4: What is the effect of serum proteins on this compound activity?
A4: The presence of bovine serum albumin (BSA) or fetal bovine serum (FBS) can reduce the apparent potency of this compound due to protein binding. It is crucial to maintain consistent serum concentrations in your experiments to ensure reproducible results.
Q5: How does this compound affect the RhoA signaling pathway?
A5: this compound has been shown to inhibit the activation of RhoA in a concentration-dependent manner in cancer cells. This inhibition of RhoA activation is consistent with the engagement of its target, PTP4A3.
Visual Guides
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound action.
Troubleshooting Workflow for Inconsistent this compound Results
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. Targeting ovarian cancer and endothelium with an allosteric PTP4A3 phosphatase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the Complex of an Iminopyridinedione Protein Tyrosine Phosphatase 4A3 Phosphatase Inhibitor with Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
Optimizing JMS-053 Concentration for Long-Term Cell Viability: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing JMS-053, a potent and reversible inhibitor of PTP4A phosphatases. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your long-term cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general concentration range I should start with for my cell line?
A1: The optimal concentration of this compound is highly cell-line dependent. For initial experiments, a dose-response study is recommended. Based on published data, a starting range of 0.1 µM to 40 µM can be considered. For long-term colony formation assays, concentrations between 0.1 µM and 5 µM have been shown to be effective in a concentration-dependent manner[1].
Q2: I am observing high cytotoxicity even at low concentrations. What could be the reason?
A2: Several factors could contribute to unexpected cytotoxicity. Firstly, ensure the purity of your this compound compound. Secondly, confirm the sensitivity of your specific cell line, as some lines are inherently more sensitive. For example, the A2780 ovarian cancer cell line has an IC50 of 0.6 µM after 48 hours of treatment[1]. Consider reducing the concentration and/or the exposure time. It is also crucial to ensure that the solvent (e.g., DMSO) concentration is not exceeding cytotoxic levels.
Q3: How long should I incubate my cells with this compound for long-term viability studies?
A3: For long-term assays such as colony formation, incubation periods can extend up to 14 days[1]. The specific duration will depend on the doubling time of your cell line and the experimental endpoint. It is advisable to monitor the cells regularly for viability and morphological changes.
Q4: Does this compound induce off-target effects like oxidative stress?
A4: Studies have shown that this compound does not significantly increase the level of reactive oxygen species (ROS) in OVCAR4 cells at concentrations up to 10 µM for up to 2 hours of treatment[1]. Similarly, it does not appear to activate the endoplasmic reticulum (ER) stress/unfolded protein response (UPR) signaling pathway at concentrations as high as 85.4 µM for 2 hours[1].
Q5: What are the key signaling pathways affected by this compound?
A5: this compound primarily inhibits the PTP4A family of phosphatases (PTP4A1, PTP4A2, and PTP4A3). This inhibition interferes with downstream signaling pathways, notably downregulating STAT3 activation and inhibiting RhoA activation. It also leads to the upregulation of phosphorylation of SHP-2 phosphatase and p38 kinase.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Efficacy | - Concentration too low.- Cell line is resistant.- Compound degradation. | - Perform a dose-response experiment to determine the optimal concentration.- Verify PTP4A3 expression in your cell line; this compound's effect is dependent on its target.- Prepare fresh stock solutions and store them properly as recommended by the manufacturer. |
| High Cell Death | - Concentration too high.- Prolonged exposure.- Solvent toxicity. | - Lower the concentration range in your experiments.- Reduce the incubation time or use a washout protocol.- Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% DMSO). |
| Inconsistent Results | - Inconsistent cell seeding density.- Variation in drug preparation.- Passage number of cells. | - Maintain a consistent cell seeding density across all experiments.- Prepare fresh working solutions of this compound for each experiment from a reliable stock.- Use cells within a consistent and low passage number range. |
| Precipitation of Compound | - Poor solubility in media.- High concentration. | - If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution.- Prepare the working solution freshly and add it to the cell culture medium with gentle mixing. |
Quantitative Data Summary
The following table summarizes the reported IC50 and EC50 values for this compound in various cancer cell lines. These values can serve as a reference for designing your experiments.
| Cell Line | Assay Type | Incubation Time | IC50 / EC50 | Reference |
| MDA-MB-231 | Antiproliferative | 48 h | IC50 = 32.67 µM | |
| MDA-MB-231 | Cytotoxicity | 72 h | EC50 = 42.7 µM | |
| Hs578T | Antiproliferative | 48 h | IC50 = 8.48 µM | |
| OVCAR4 | Antiproliferative | 48 h | IC50 = 4.42 µM | |
| Kuramochi | Antiproliferative | 48 h | IC50 = 13.25 µM | |
| A2780 | Antiproliferative | 48 h | IC50 = 0.6 µM | |
| HeyA8 | RhoA Activation | - | IC50 = 0.6 µM | |
| OVCAR4 | Cell Migration | - | EC50 ≈ 500 nM |
Experimental Protocols
Protocol 1: Long-Term Colony Formation Assay
This protocol is designed to assess the long-term effect of this compound on the clonogenic survival of cancer cells.
Materials:
-
This compound
-
Appropriate cell culture medium and supplements
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to adhere overnight.
-
This compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells. Replace the medium with fresh this compound-containing medium every 2-3 days.
-
Colony Staining:
-
Wash the wells twice with PBS.
-
Fix the colonies with 100% methanol for 10 minutes.
-
Remove the methanol and stain the colonies with Crystal Violet solution for 15-30 minutes.
-
-
Quantification:
-
Gently wash the wells with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Calculate the plating efficiency and survival fraction for each treatment group relative to the vehicle control.
-
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits PTP4A3, leading to altered signaling and reduced cancer cell proliferation.
Troubleshooting Workflow for Optimizing this compound Concentration
Caption: A stepwise guide for troubleshooting and optimizing this compound concentration.
References
Technical Support Center: Investigating Resistance to Jms-053
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential mechanisms of resistance to Jms-053 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, selective, and reversible allosteric inhibitor of the Protein Tyrosine Phosphatase 4A3 (PTP4A3), also known as PRL-3.[1][2][3] It also shows inhibitory activity against PTP4A1 and PTP4A2.[4] PTP4A3 is an oncogenic phosphatase overexpressed in many cancers and is associated with poor prognosis.[5] By inhibiting PTP4A3, this compound has been shown to impede cancer cell migration, disrupt spheroid growth, and decrease the activity of RhoA, a key signaling protein involved in cell motility.
Q2: My cancer cell line is not responding to this compound. What are the potential reasons for this primary resistance?
There are several potential reasons for a lack of response to this compound:
-
Low or absent PTP4A3 expression: this compound's efficacy is dependent on the presence of its target, PTP4A3. Cell lines with low or no expression of PTP4A3 are not expected to respond to the inhibitor.
-
Pre-existing mutations in PTP4A3: Although not yet documented for this compound, pre-existing mutations in the PTP4A3 gene could potentially alter the drug binding site and prevent inhibition.
-
Dominant parallel signaling pathways: The cancer cells might rely on alternative signaling pathways for their survival and proliferation that are independent of PTP4A3.
Q3: My cancer cell line was initially sensitive to this compound but has now developed resistance. What are the potential mechanisms of acquired resistance?
Acquired resistance to targeted therapies like this compound can develop through several mechanisms:
-
Target Alteration: The cancer cells may acquire mutations in the PTP4A3 gene that prevent this compound from binding effectively.
-
Target Overexpression: A significant increase in the expression of PTP4A3 could potentially overcome the inhibitory effect of this compound.
-
Bypass Pathway Activation: The cancer cells may activate alternative signaling pathways that compensate for the inhibition of PTP4A3. For instance, upregulation of other Rho GTPases or activation of parallel pathways controlling cell migration could confer resistance.
-
Drug Efflux: Increased expression of drug efflux pumps, such as ATP-binding cassette (ABC) transporters, could actively remove this compound from the cell, reducing its intracellular concentration.
-
Altered Drug Metabolism: The cancer cells might develop the ability to metabolize and inactivate this compound more efficiently.
Q4: How can I experimentally confirm that PTP4A3 is the relevant target of this compound in my sensitive cell line?
You can perform a genetic knockdown or knockout of PTP4A3 using techniques like siRNA or CRISPR/Cas9. If the depletion of PTP4A3 phenocopies the effects of this compound treatment (e.g., reduced cell migration) and renders the cells insensitive to further treatment with this compound, it strongly suggests that PTP4A3 is the primary target.
Troubleshooting Guide
Problem: I am observing inconsistent IC50 values for this compound in my cell viability assays.
-
Possible Cause 1: Assay variability. Ensure consistent cell seeding density, drug concentrations, and incubation times. Use a positive control (a known sensitive cell line) and a negative control (a known resistant cell line or a cell line with low PTP4A3 expression) in each experiment.
-
Possible Cause 2: Drug stability. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Ensure the solvent used (e.g., DMSO) is of high quality and used at a consistent final concentration across all treatments.
-
Possible Cause 3: Cell line heterogeneity. Your cell line may consist of a mixed population of sensitive and resistant cells. Consider single-cell cloning to establish a homogenous population for your assays.
Problem: My Western blot does not show a decrease in downstream signaling (e.g., RhoA activity) after this compound treatment in my resistant cells.
-
Possible Cause 1: Loss of target dependency. The resistant cells may have activated a bypass pathway, making them no longer reliant on the PTP4A3-RhoA axis. Investigate other related signaling pathways.
-
Possible Cause 2: Insufficient drug concentration. The resistant cells might have upregulated drug efflux pumps, leading to a lower intracellular concentration of this compound. Try increasing the drug concentration or co-treating with an efflux pump inhibitor.
-
Possible Cause 3: Altered PTP4A3. The PTP4A3 protein in the resistant cells might be mutated, preventing this compound from binding and inhibiting its function. Sequence the PTP4A3 gene in your resistant cell line.
Data Summary
Table 1: In Vitro IC50 Values for this compound
| Target/Cell Line | IC50 Value | Reference |
| PTP4A3 (recombinant) | 18 nM | |
| PTP4A1 (recombinant) | 50 nM | |
| PTP4A2 (recombinant) | 53 nM | |
| CDC25B (recombinant) | 92.6 nM | |
| A2780 (Ovarian Cancer) | 600 nM |
Table 2: Potential Genes to Investigate in this compound Resistant Cells
| Mechanism | Gene Family/Examples | Rationale |
| Target Alteration | PTP4A3 | Mutations may prevent drug binding. |
| Bypass Pathways | RAC1, CDC42, SRC, FAK | Activation of parallel pathways can compensate for PTP4A3 inhibition. |
| Drug Efflux | ABCB1 (MDR1), ABCG2 | Upregulation can reduce intracellular drug concentration. |
Visual Guides and Workflows
Caption: PTP4A3 signaling pathway and the inhibitory action of this compound.
Caption: Upregulation of a bypass signaling pathway to overcome this compound inhibition.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Credentialing and Pharmacologically Targeting PTP4A3 Phosphatase as a Molecular Target for Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting ovarian cancer and endothelium with an allosteric PTP4A3 phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Jms-053 degradation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Jms-053 in experimental setups. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, selective, and reversible inhibitor of Protein Tyrosine Phosphatase 4A3 (PTP4A3), also known as PRL-3.[1][2][3][4] It also shows inhibitory activity against other PTP4A family members, PTP4A1 and PTP4A2.[4] PTP4A3 is an oncogenic phosphatase overexpressed in many human cancers, making it a significant therapeutic target.
Q2: How does this compound inhibit PTP4A3?
This compound acts as a noncompetitive, allosteric inhibitor of PTP4A3. This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits the enzyme's activity.
Q3: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is recommended to store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to solubilize this compound in DMSO immediately before use to minimize degradation. For in vivo experiments, it is best to prepare the working solution fresh on the day of use.
Q4: Which signaling pathways are affected by this compound?
This compound has been shown to modulate several signaling pathways by inhibiting PTP4A3. These include:
-
STAT3 Signaling: this compound leads to a decrease in the phosphorylation of STAT3 at the Y705 residue, thereby downregulating its activity.
-
p38 MAPK Signaling: Inhibition of PTP4A3 by this compound results in an increase in the phosphorylation and activation of p38 kinase.
-
RhoA Signaling: this compound has been observed to decrease the activation of RhoA, a key regulator of cell migration and proliferation.
-
SHP-2 Phosphatase: Treatment with this compound can lead to an upregulation in the phosphorylation of SHP-2 phosphatase.
Troubleshooting Guide
Q5: My experimental results are inconsistent. Could this compound degradation be a factor?
Inconsistent results can indeed be a sign of compound degradation. To address this, consider the following:
-
Storage: Confirm that your this compound stock solutions have been stored correctly at -80°C for long-term storage or -20°C for short-term storage and that the recommended storage time has not been exceeded.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for your stock solution. Aliquoting the stock solution into smaller, single-use volumes upon initial preparation is highly recommended.
-
Working Solution Stability: Prepare working solutions fresh for each experiment, especially for in vivo studies. Do not store diluted working solutions for extended periods.
-
Solvent Quality: Ensure that the DMSO used to dissolve this compound is of high purity and anhydrous, as contaminants and water can promote degradation.
Q6: I'm observing lower than expected potency of this compound in my cell-based assays. What could be the cause?
Several factors can contribute to reduced potency in cell-based assays:
-
Compound Degradation: As mentioned above, improper storage or handling can lead to degradation and a decrease in the effective concentration of the active compound.
-
Serum Protein Binding: this compound has been shown to bind to serum albumin. The presence of fetal bovine serum (FBS) in your cell culture medium can reduce the free concentration of this compound available to interact with the cells. Consider this when determining the optimal concentration for your experiments.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. It is crucial to determine the IC50 for your specific cell line.
-
Assay Duration: For longer incubation times, the stability of this compound in the culture medium at 37°C could be a factor.
Q7: I see precipitation in my this compound working solution. How should I address this?
Precipitation can occur if the solubility of this compound is exceeded in the aqueous culture medium.
-
Preparation: When preparing the working solution, add each solvent sequentially and ensure complete dissolution. If precipitation occurs, gentle heating and/or sonication may help to redissolve the compound.
-
Final Concentration: Be mindful of the final DMSO concentration in your culture medium, as high concentrations can be toxic to cells. Typically, the final DMSO concentration should be kept below 0.5%.
-
Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Quantitative Data Summary
Table 1: Inhibitory and Cytotoxic Concentrations of this compound
| Target/Cell Line | Assay Type | Value | Reference |
| PTP4A3 | IC50 | 18 nM | |
| PTP4A1 | IC50 | 50 nM | |
| PTP4A2 | IC50 | 53 nM | |
| CDC25B | IC50 | 92.6 nM | |
| DUSP3 | IC50 | 207.6 nM | |
| A2780 | IC50 | 0.6 µM | |
| OVCAR4 | IC50 | 4.42 µM | |
| Hs578T | IC50 | 8.48 µM | |
| Kuramochi | IC50 | 13.25 µM | |
| MDA-MB-231 | IC50 | 32.67 µM | |
| MDA-MB-231 | EC50 | 42.7 µM |
Experimental Protocols
Protocol 1: Cell Viability Assay Using CellTiter-Glo®
This protocol is adapted from methodologies described for this compound.
-
Cell Seeding:
-
Harvest and count cells (e.g., A2780 ovarian cancer cells).
-
Seed 250 cells in 20 µL of complete cell culture medium into each well of a 384-well low-attachment U-bottom microplate.
-
-
Spheroid Formation:
-
Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for the formation of cell spheroids.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in DMSO.
-
Further dilute the this compound solutions in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Add 2.5 µL of the this compound working solutions or a vehicle control (medium with 0.5% DMSO) to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add 25 µL of the CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and determine the EC50 value using a suitable software.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound.
Caption: this compound Troubleshooting Logic.
References
How to control for Jms-053 off-target activity in research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively control for the off-target activity of Jms-053 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, reversible, and allosteric small molecule inhibitor of Protein Tyrosine Phosphatase 4A3 (PTP4A3), also known as PRL-3.[1][2][3] PTP4A3 is an oncogenic phosphatase implicated in tumor progression and metastasis, making it an attractive therapeutic target in cancers such as ovarian, breast, and colon cancer.[1]
Q2: What are the known off-targets of this compound?
This compound exhibits inhibitory activity against other members of the PTP4A family, namely PTP4A1 and PTP4A2, with similar potency to its primary target.[4] It has also been shown to inhibit other phosphatases, including CDC25B and DUSP3, as well as the kinase p38α, although with lower potency.
Q3: I am observing a phenotype in my experiment after this compound treatment. How can I be sure it is due to PTP4A3 inhibition and not an off-target effect?
To attribute the observed phenotype to PTP4A3 inhibition, a series of control experiments are essential. These include:
-
Using a negative control: The structurally similar but inactive analog, JMS-038, should not produce the same phenotype when used at the same concentration as this compound.
-
Genetic knockdown or knockout of the target: The phenotype observed with this compound treatment should be mimicked by shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of PTP4A3.
-
Rescue experiments: The effect of this compound should be diminished or absent in cells lacking PTP4A3.
Q4: What are the key signaling pathways affected by this compound?
This compound has been shown to interfere with multiple signaling pathways, primarily through its inhibition of PTP4A3. These include the RhoA and STAT3/p38 signaling pathways. Inhibition of PTP4A3 by this compound can lead to a rapid downregulation of STAT3 activation and an upregulation of SHP-2 phosphatase and p38 kinase phosphorylation.
Troubleshooting Guide
Issue: Unexpected or inconsistent experimental results with this compound.
Possible Cause 1: Off-target effects.
-
Solution: Perform a comprehensive off-target validation strategy. This should include a combination of in-silico predictions, in-vitro profiling, and cellular-based assays.
Possible Cause 2: Compound instability or incorrect dosage.
-
Solution: Ensure proper handling and storage of this compound. Verify the final concentration of the compound in your experiments and perform dose-response studies to identify the optimal concentration range for on-target activity.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary target and known off-targets.
| Target | IC50 (nM) | Reference(s) |
| On-Target | ||
| PTP4A3 | 18 | |
| Off-Targets | ||
| PTP4A1 | 50 | |
| PTP4A2 | 53 | |
| CDC25B | 92.6 | |
| DUSP3 | 207.6 | |
| p38α | Inhibition of ~50% at 1µM |
Key Experimental Protocols
Protocol 1: Genetic Knockout of PTP4A3 using CRISPR/Cas9
Objective: To generate a PTP4A3-null cell line to validate that the observed effects of this compound are on-target.
Methodology:
-
gRNA Design: Design two or more single-guide RNAs (sgRNAs) targeting the initial exons of the PTP4A3 gene to ensure a functional knockout. Use online design tools to minimize off-target effects.
-
Vector Construction: Clone the designed sgRNAs into a suitable Cas9 expression vector.
-
Transfection: Transfect the Cas9/sgRNA expression vector into the cell line of interest using a high-efficiency transfection reagent.
-
Single-Cell Cloning: After transfection, perform single-cell sorting or limiting dilution to isolate individual clones.
-
Verification of Knockout: Expand the single-cell clones and screen for PTP4A3 knockout by Western blot analysis of PTP4A3 protein levels and sequencing of the targeted genomic locus to confirm the presence of indel mutations.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of this compound to PTP4A3 in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) to induce protein denaturation.
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Detect the amount of soluble PTP4A3 in the supernatant at each temperature point using Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve of PTP4A3 in the presence of this compound compared to the vehicle control indicates target engagement.
Protocol 3: Kinome Profiling
Objective: To assess the selectivity of this compound against a broad panel of kinases.
Methodology:
-
Compound Submission: Submit this compound to a commercial kinase profiling service.
-
Screening: The service will typically perform a competition binding assay or an enzymatic assay to measure the inhibitory activity of this compound against a large panel of kinases at a fixed concentration (e.g., 1 µM).
-
Data Analysis: The results are provided as the percentage of inhibition for each kinase. Significant inhibition of kinases other than the intended target indicates potential off-target activity.
Protocol 4: Chemical Proteomics
Objective: To identify the direct binding partners of this compound in a cellular lysate.
Methodology:
-
Probe Synthesis: Synthesize a this compound-based chemical probe by attaching a linker with a reactive group (e.g., an alkyne or a photo-affinity label) for subsequent pull-down.
-
Cell Lysate Incubation: Incubate the chemical probe with a cellular lysate.
-
Pull-down: For alkyne-tagged probes, perform a click reaction to attach a biotin tag, followed by pull-down with streptavidin beads. For photo-affinity probes, irradiate with UV light to covalently link the probe to its binding partners, followed by pull-down.
-
Mass Spectrometry: Elute the bound proteins and identify them using mass spectrometry.
-
Data Analysis: Proteins that are specifically pulled down by the this compound probe but not by a control probe are considered potential off-targets.
Visualizations
Caption: this compound inhibits PTP4A3, affecting downstream signaling.
References
- 1. Targeting ovarian cancer and endothelium with an allosteric PTP4A3 phosphatase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Credentialing and Pharmacologically Targeting PTP4A3 Phosphatase as a Molecular Target for Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Comparison: JMS-053 Versus Thienopyridone as PTP4A3 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent inhibitors of Protein Tyrosine Phosphatase 4A3 (PTP4A3): JMS-053 and thienopyridone. This analysis is supported by experimental data on their efficacy, selectivity, and cellular effects, along with detailed protocols for key experimental procedures.
PTP4A3, also known as PRL-3, is a member of the protein tyrosine phosphatase family and has emerged as a critical regulator in various cellular processes, including cell proliferation, migration, and invasion. Its overexpression is strongly correlated with the progression and metastasis of numerous cancers, making it a compelling therapeutic target. Both this compound and thienopyridone are small molecule inhibitors that have shown promise in targeting PTP4A3, but they exhibit distinct profiles in terms of potency and mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and thienopyridone, offering a clear comparison of their biochemical and cellular activities.
Table 1: In Vitro Inhibitory Activity against PTP4A Family and Other Phosphatases
| Compound | PTP4A3 IC₅₀ (nM) | PTP4A1 IC₅₀ (nM) | PTP4A2 IC₅₀ (nM) | CDC25B IC₅₀ (nM) | DUSP3 IC₅₀ (nM) |
| This compound | 18[1] | 50[1] | 53[1] | 92.6[1] | 207.6[1] |
| Thienopyridone | ~150 | 173 | 277 | - | - |
Table 2: Cytotoxicity (IC₅₀/EC₅₀ in µM) in Various Cancer Cell Lines (48-72h treatment)
| Cell Line (Cancer Type) | This compound | Thienopyridone |
| A2780 (Ovarian) | 0.6 | - |
| OVCAR4 (Ovarian) | 4.42 | - |
| MDA-MB-231 (Breast) | 32.67 (IC₅₀), 42.7 (EC₅₀) | - |
| Hs578T (Breast) | 8.48 | - |
| Kuramochi (Ovarian) | 13.25 | - |
| RKO (Colon) | - | 3.29 (EC₅₀) |
| HT-29 (Colon) | - | 3.05 (EC₅₀) |
Mechanism of Action
This compound is a potent, reversible, and allosteric inhibitor of PTP4A3. Unlike many protein tyrosine phosphatase inhibitors that act via oxidation of the catalytic cysteine, this compound does not generate significant reactive oxygen species. Its mechanism is noncompetitive with respect to the substrate.
Thienopyridone also acts as a potent inhibitor of the PTP4A family. However, some reports suggest that thienopyridone and its analogs may function as redox-active compounds, potentially inhibiting PTPs by oxidizing the catalytic cysteine residue, which could lead to off-target effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro PTP4A3 Phosphatase Activity Assay
This assay quantifies the enzymatic activity of PTP4A3 and the inhibitory effect of compounds like this compound and thienopyridone using a fluorogenic substrate.
Materials:
-
Recombinant human PTP4A3 enzyme
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate
-
Assay Buffer (e.g., 50 mM Bis-Tris, pH 6.0, 1 mM DTT, 0.01% Triton X-100)
-
This compound and Thienopyridone stock solutions in DMSO
-
384-well black microplates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 465 nm)
Procedure:
-
Prepare serial dilutions of the inhibitor compounds (this compound, thienopyridone) in assay buffer.
-
To each well of the 384-well plate, add 20 µL of the diluted inhibitor. For control wells, add 20 µL of assay buffer with DMSO.
-
Add 20 µL of PTP4A3 enzyme solution (at a pre-determined optimal concentration) to all wells except the no-enzyme control.
-
Initiate the reaction by adding 20 µL of DiFMUP substrate solution to all wells.
-
Incubate the plate at room temperature in the dark for 30-60 minutes.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ values.
Cell Migration (Wound Healing) Assay
This assay assesses the effect of PTP4A3 inhibitors on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., OVCAR4, A2780)
-
Complete cell culture medium
-
Serum-free medium
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips or a cell scraper
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Create a "wound" or scratch in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the desired concentration of the inhibitor (this compound or thienopyridone) or vehicle control (DMSO).
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-8 hours) for up to 24-48 hours.
-
The rate of wound closure is quantified by measuring the area of the gap at each time point using image analysis software.
In Vivo Ovarian Cancer Xenograft Model
This model evaluates the anti-tumor efficacy of PTP4A3 inhibitors in a living organism.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Ovarian cancer cells (e.g., SKOV-3, A2780)
-
Matrigel (optional)
-
This compound or thienopyridone formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Harvest ovarian cancer cells and resuspend them in sterile PBS or serum-free medium, optionally mixed with Matrigel.
-
Subcutaneously inject 1-10 million cells into the flank of each mouse. For an orthotopic model, inject cells into the ovarian bursa.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the PTP4A3 inhibitor (e.g., this compound at 10 mg/kg, intraperitoneally) or vehicle control according to the desired dosing schedule.
-
Measure tumor volume with calipers regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by PTP4A3 and a typical experimental workflow for inhibitor evaluation.
Caption: PTP4A3 signaling network and points of inhibition.
Caption: Experimental workflow for PTP4A3 inhibitor evaluation.
Conclusion
This compound represents a significant advancement over thienopyridone as a PTP4A3 inhibitor, demonstrating substantially greater potency in vitro. Its well-defined reversible and allosteric mechanism of action, coupled with a favorable selectivity profile, positions it as a more promising candidate for further therapeutic development. While thienopyridone was a foundational tool in establishing PTP4A3 as a viable drug target, concerns about its potential for off-target effects due to a possible oxidative mechanism warrant careful consideration. The experimental data and detailed protocols provided herein serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of targeting the PTP4A3 signaling axis in cancer and other diseases.
References
Jms-053: A Comparative Analysis of a Potent PTP4A3 Phosphatase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Jms-053, a novel inhibitor of the protein tyrosine phosphatase 4A3 (PTP4A3), with other known inhibitors. PTP4A3, also known as PRL-3, is a member of the PTP4A family of phosphatases and is frequently overexpressed in a variety of human cancers, correlating with poor patient prognosis. Its role in promoting tumor cell proliferation, migration, and invasion makes it a compelling target for cancer therapy. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to offer an objective assessment of this compound's performance against alternative compounds.
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of this compound and other compounds against PTP4A3 and other phosphatases, as well as their effects on cancer cell proliferation.
Table 1: In Vitro Inhibitory Activity against PTP4A Family and Other Phosphatases
| Inhibitor | PTP4A3 IC₅₀ (nM) | PTP4A1 IC₅₀ (nM) | PTP4A2 IC₅₀ (nM) | Other Phosphatases IC₅₀ (nM) |
| This compound | 18[1] | 50 | 53 | CDC25B: 92.6, DUSP3: 207.6 |
| Thienopyridone | ~150 | 173 | 277 | - |
| BR-1 | ~1000 | - | - | - |
| Jms-038 (inactive analog) | >100,000 | - | - | - |
| Candesartan | - | - | - | - |
| Salirasib | - | - | - | Ki for PPMTase: 2.6 µM |
Note: "-" indicates data not available in the provided search results.
Table 2: Anti-proliferative Activity of PTP4A3 Inhibitors in Cancer Cell Lines (IC₅₀ in µM)
| Cell Line | This compound | Thienopyridone | BR-1 |
| A2780 (Ovarian) | 0.6 | - | - |
| HeyA8 (Ovarian) | - | - | - |
| OVCAR4 (Ovarian) | 4.42 | - | - |
| Kuramochi (Ovarian) | 13.25 | - | - |
| MDA-MB-231 (Breast) | 32.67 | - | - |
| Hs578T (Breast) | 8.48 | - | - |
Note: this compound was found to be 30-44 fold more potent than BR-1 and on average 8-fold more potent than thienopyridone in inhibiting the growth of some ovarian cancer cell lines.
Experimental Protocols
This section details the methodologies for the key experiments cited in the comparison of PTP4A3 inhibitors.
PTP4A3 Phosphatase Activity Assay
This assay is used to determine the in vitro inhibitory activity of compounds against PTP4A3.
-
Reagents and Materials:
-
Recombinant human PTP4A3 protein.
-
6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) as a fluorogenic substrate.
-
Assay buffer: 40 mM Tris-HCl (pH 7.0), 75 mM NaCl, 2 mM EDTA, and 4 mM DTT.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
384-well black plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
A solution of recombinant human PTP4A3 protein (e.g., 1 µg) in assay buffer is added to the wells of a 384-well plate.
-
The test compounds are added to the wells at various concentrations. A DMSO control is included.
-
The plate is incubated at 25°C for 30 minutes.
-
The enzymatic reaction is initiated by adding DiFMUP to a final concentration of 12 µM.
-
The fluorescence is measured over time using a plate reader with excitation and emission wavelengths appropriate for DiFMUP.
-
The rate of the reaction is calculated, and the IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability (MTT) Assay
This assay assesses the effect of PTP4A3 inhibitors on the proliferation and viability of cancer cells.
-
Reagents and Materials:
-
Cancer cell lines (e.g., A2780, OVCAR4).
-
Cell culture medium and supplements.
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., SDS-HCl).
-
Microplate reader.
-
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 10⁴–10⁵ cells/well and allowed to adhere overnight.
-
The cells are treated with various concentrations of the PTP4A3 inhibitors for a specified period (e.g., 48 hours).
-
After the incubation period, 10 µL of MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C.
-
100 µL of the SDS-HCl solution is added to each well to dissolve the formazan crystals.
-
The plate is incubated for another 4 hours at 37°C.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and IC₅₀ values are determined.
-
Wound Healing (Scratch) Assay for Cell Migration
This assay evaluates the effect of PTP4A3 inhibitors on the migratory capacity of cancer cells.
-
Reagents and Materials:
-
Cancer cell lines (e.g., HeyA8, OVCAR4).
-
6-well plates or other suitable culture dishes.
-
Sterile 200 µL pipette tip or a specialized scratch tool.
-
Microscope with a camera.
-
Image analysis software (e.g., ImageJ).
-
-
Procedure:
-
Cells are seeded in 6-well plates and grown to form a confluent monolayer.
-
A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.
-
The detached cells are washed away with PBS, and fresh medium containing the PTP4A3 inhibitor at the desired concentration is added. A vehicle control (DMSO) is also included.
-
Images of the scratch are captured at time 0 and at various time points thereafter (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
The width of the scratch is measured at different points using image analysis software.
-
The rate of wound closure is calculated and compared between the treated and control groups to assess the effect of the inhibitor on cell migration.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving PTP4A3 and a typical experimental workflow for evaluating PTP4A3 inhibitors.
Caption: PTP4A3 signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for comparing PTP4A3 inhibitors.
Concluding Remarks
The available data strongly indicates that this compound is a highly potent and selective inhibitor of PTP4A3, demonstrating significantly greater efficacy in both in vitro enzymatic assays and in cellular models of cancer compared to previously identified inhibitors such as thienopyridone and BR-1. Its ability to inhibit key oncogenic signaling pathways, including RhoA and STAT3, provides a mechanistic basis for its anti-proliferative and anti-migratory effects. The detailed experimental protocols and workflow provided herein offer a framework for the continued evaluation and comparison of this compound and other emerging PTP4A3 inhibitors, which hold promise as a new class of targeted cancer therapeutics.
References
Unveiling the Synergistic Potential of JMS-053 and Paclitaxel in Ovarian Cancer: A Comparative Guide
For Immediate Release
Charlottesville, VA – November 26, 2025 – New preclinical research highlights the synergistic and additive effects of the novel PTP4A3 phosphatase inhibitor, JMS-053, when combined with the standard-of-care chemotherapy agent, paclitaxel, in ovarian cancer models. This guide provides a comprehensive overview of the experimental data, detailed protocols, and the underlying molecular mechanisms of this promising combination therapy for researchers, scientists, and drug development professionals.
Executive Summary
Ovarian cancer remains a significant clinical challenge, with high rates of recurrence and drug resistance. The development of novel therapeutic strategies that can enhance the efficacy of existing treatments is paramount. Preclinical studies have demonstrated that this compound, a potent and selective allosteric inhibitor of the Protein Tyrosine Phosphatase 4A3 (PTP4A3), exhibits a synergistic or additive cytotoxic effect when used in combination with paclitaxel against various ovarian cancer cell lines. This synergy is observed in both paclitaxel-sensitive and -resistant models, suggesting a potential strategy to overcome acquired resistance. This guide will delve into the quantitative data from these studies, provide detailed experimental methodologies, and explore the signaling pathways implicated in this synergistic interaction.
Quantitative Analysis of Synergistic Effects
The synergistic and additive effects of this compound and paclitaxel have been evaluated in several human ovarian cancer cell lines. The combination index (CI), calculated using the Chou-Talalay method, is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | This compound EC₅₀ (µM) | Paclitaxel EC₅₀ (µM) | Combination Effect (CI) | Interpretation |
| OVCAR8 | 10 | 10 | 0.59[1] | Synergy |
| OVCAR3 | 5 | 60 | Additive[1] | Additive |
| A2780 | 3 | 0.04 | Additive[1] | Additive |
EC₅₀ values represent the concentration of the drug that inhibits 50% of cell growth. Combination Index (CI) was determined at the EC₅₀ concentrations of each compound.
These data clearly demonstrate a marked synergistic interaction in the OVCAR8 cell line and an additive effect in OVCAR3 and A2780 cells, highlighting the potential of this combination across different ovarian cancer subtypes.
In Vivo Efficacy in a Paclitaxel-Resistant Model
The therapeutic potential of this compound has also been investigated in an in vivo murine xenograft model using paclitaxel-resistant SKOV3-TRip2 ovarian cancer cells. Treatment with this compound resulted in a significant reduction in the dissemination of tumors within the peritoneal cavity, indicating its potential to control metastatic spread, a major cause of mortality in ovarian cancer.
Underlying Molecular Mechanisms and Signaling Pathways
The synergistic interaction between this compound and paclitaxel is believed to stem from their distinct but potentially convergent mechanisms of action.
This compound: This small molecule inhibitor targets PTP4A3, a phosphatase that is overexpressed in a majority of human ovarian tumors and is associated with poor patient prognosis.[2] Inhibition of PTP4A3 by this compound has been shown to impede cancer cell migration, disrupt spheroid growth, and decrease the activity of RhoA, a key signaling protein involved in cell motility and cytoskeletal organization.[3]
Paclitaxel: A well-established chemotherapeutic agent, paclitaxel's primary mechanism of action is the stabilization of microtubules, leading to the disruption of normal mitotic spindle assembly, cell cycle arrest at the G2/M phase, and subsequent apoptosis.
Proposed Synergistic Crosstalk: The inhibition of the PTP4A3/RhoA signaling pathway by this compound may sensitize ovarian cancer cells to the cytotoxic effects of paclitaxel. The RhoA pathway is a known regulator of the actin cytoskeleton and has crosstalk with microtubule dynamics. By disrupting RhoA signaling, this compound may alter the cellular architecture in a way that enhances the microtubule-stabilizing effects of paclitaxel, leading to a more profound cell cycle arrest and apoptosis.
Figure 1. Proposed signaling pathway for the synergistic effect of this compound and paclitaxel.
Experimental Protocols
Cell Viability and Synergy Assay (Chou-Talalay Method)
This protocol outlines the general steps for determining the synergistic effect of this compound and paclitaxel on ovarian cancer cell lines.
1. Cell Culture:
-
Ovarian cancer cell lines (e.g., OVCAR8, OVCAR3, A2780) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Drug Preparation:
-
Stock solutions of this compound and paclitaxel are prepared in a suitable solvent (e.g., DMSO) and stored at -20°C.
-
Serial dilutions of each drug and their combinations at a constant ratio are prepared in culture medium just before use.
3. Cell Seeding:
-
Cells are seeded into 96-well plates at a predetermined density to ensure exponential growth during the assay period.
4. Drug Treatment:
-
After allowing the cells to attach overnight, the culture medium is replaced with fresh medium containing various concentrations of this compound, paclitaxel, or their combination.
-
Control wells receive medium with the vehicle (DMSO) at the same concentration as the highest drug concentration wells.
5. Incubation:
-
The plates are incubated for a specified period (e.g., 72 hours) to allow the drugs to exert their cytotoxic effects.
6. Cell Viability Assessment (e.g., using MTT or SRB assay):
-
A cell viability reagent (e.g., MTT or SRB) is added to each well and incubated according to the manufacturer's instructions.
-
The absorbance is measured using a microplate reader at the appropriate wavelength.
7. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
Dose-response curves are generated for each drug and the combination.
-
The Combination Index (CI) is calculated using the Chou-Talalay method with specialized software (e.g., CompuSyn). This method is based on the median-effect equation and provides a quantitative measure of the interaction between the two drugs.
Figure 2. Workflow for in vitro synergy testing.
Conclusion and Future Directions
The preclinical data strongly suggest that the combination of this compound and paclitaxel holds significant promise as a novel therapeutic strategy for ovarian cancer. The observed synergy, particularly in paclitaxel-resistant models, warrants further investigation. Future studies should focus on elucidating the precise molecular mechanisms of this synergistic interaction, optimizing dosing schedules in vivo, and exploring the potential of this combination in a clinical setting. As of now, no clinical trials for the combination of this compound and paclitaxel in ovarian cancer have been initiated, highlighting a critical next step in the development of this promising therapeutic approach.
References
Jms-053: A Comparative Guide to its In Vivo Anti-Metastatic Properties in Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-metastatic properties of Jms-053, a novel PTP4A3 phosphatase inhibitor, with standard-of-care and other targeted therapies for ovarian cancer. The information is supported by experimental data from in vivo studies, with detailed methodologies and visual representations of signaling pathways and experimental workflows.
Comparative Analysis of In Vivo Anti-Metastatic Efficacy
The following table summarizes the available in vivo data for this compound and selected comparator drugs in ovarian cancer metastasis models. It is important to note that direct head-to-head studies are limited, and experimental conditions may vary between studies.
| Compound | Mechanism of Action | Cancer Model | Key Anti-Metastatic Findings | Reference |
| This compound | PTP4A3 inhibitor | Human ovarian cancer xenograft (SKOV3-TRip2 cells) in nude mice (peritoneal dissemination model) | Marked decrease in the number of implanted tumors in the peritoneal cavity. | [1] |
| Doxorubicin | DNA intercalator, Topoisomerase II inhibitor | Human ovarian cancer xenograft (SKOV3-luc cells) in nude mice (peritoneal metastasis model) | Significant reduction in the number of tumor nodules (27.7 ± 9.5 vs. 57.3 ± 9.5 in control). | |
| Paclitaxel | Microtubule stabilizer | Human ovarian cancer xenograft (SKOV3ip1 cells) in nude mice (orthotopic model) | Combination with carboplatin showed better tumor response compared to treatment delay or dose reduction. Specific data on nodule count not provided. | |
| Carboplatin | DNA alkylating agent | Human ovarian cancer xenograft (SKOV3 cells) in nude mice (subcutaneous model) | In combination with paclitaxel, significantly inhibited tumor growth. Data on metastasis not detailed. | |
| Olaparib | PARP inhibitor | Human ovarian cancer xenograft (SKOV3 cells) in nude mice (subcutaneous model) | Significantly inhibited tumor growth. Data on metastasis not detailed. | |
| Bevacizumab | VEGF-A inhibitor | Patient-derived ovarian cancer xenografts (orthotopic model) | In combination with paclitaxel and cisplatin, it was most effective in delaying tumor progression. | [2] |
Experimental Protocols
This compound In Vivo Ovarian Cancer Dissemination Assay
This protocol is based on the methodology used to evaluate the anti-metastatic properties of this compound in a murine model.
1. Cell Culture:
-
Taxane-resistant human ovarian cancer cells (SKOV3-TRip2) are cultured to an exponential growth phase.
2. Animal Model:
-
Female athymic nude mice are used for the study.
3. Tumor Cell Implantation:
-
SKOV3-TRip2 cells are harvested, washed with PBS, and resuspended at a concentration of 2 × 10^7 cells/mL in a 1:1 mixture of PBS and growth factor reduced Matrigel.
-
A cell suspension of 1 µL is added to the final cell suspension.
-
Mice are inoculated intraperitoneally (i.p.) with the cell suspension.
4. Treatment Regimen:
-
48 hours post-tumor cell inoculation, mice are treated with either this compound (15 mg/kg/day, i.p.) or a vehicle control (30% Captisol, 40% PEG400, 30% PBS) in a volume of 100 µL.
-
A second dose is administered at 96 hours post-inoculation.
5. Endpoint Analysis:
-
Mice are sacrificed 14 days after tumor cell injection.
-
The peritoneal cavity is examined for the presence and number of tumor nodules.
General Protocol for Comparator Drugs in a Peritoneal Dissemination Model
While specific protocols for each comparator in a directly comparable model were not available, a general workflow can be outlined based on common practices in preclinical ovarian cancer research.
1. Cell Line and Animal Model:
-
A suitable human ovarian cancer cell line (e.g., SKOV3, OVCAR-3) is chosen, often luciferase-tagged for in vivo imaging.
-
Immunocompromised mice (e.g., nude, SCID) are used.
2. Cell Implantation:
-
Cancer cells are injected intraperitoneally to mimic peritoneal dissemination.
3. Treatment Initiation:
-
Treatment with the comparator drug (e.g., paclitaxel, carboplatin, olaparib, bevacizumab) or vehicle control is initiated at a predetermined time point after cell implantation, allowing for initial tumor establishment. Dosing and schedule are based on previous studies or clinical relevance.
4. Monitoring Tumor Burden:
-
Tumor progression and metastatic burden are monitored non-invasively using methods like bioluminescence imaging (for luciferase-tagged cells) or ultrasound.
-
Animal health and body weight are monitored regularly.
5. Endpoint Analysis:
-
At the end of the study, mice are euthanized.
-
The number, size, and weight of metastatic nodules in the peritoneal cavity (e.g., on the mesentery, diaphragm, and other organs) are quantified.
-
Tissues may be collected for further histological or molecular analysis.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound exerts its anti-metastatic effects by inhibiting PTP4A3, which in turn modulates downstream signaling pathways critical for cell migration and proliferation.
References
A Head-to-Head Comparison: The Selective PTP4A3 Inhibitor JMS-053 versus the Non-Specific Phosphatase Inhibitor BR-1
For Researchers, Scientists, and Drug Development Professionals: An objective guide to two key phosphatase inhibitors, presenting supporting experimental data, detailed protocols, and pathway visualizations to inform strategic research decisions.
In the landscape of cancer therapeutics, protein tyrosine phosphatases (PTPs) have emerged as critical targets. Among these, the PTP4A subfamily, and particularly PTP4A3 (also known as PRL-3), are frequently overexpressed in various cancers and are associated with poor prognosis, making them attractive targets for inhibitor development. This guide provides a detailed comparison of two inhibitors targeting this family: JMS-053, a potent and selective allosteric inhibitor, and BR-1, a rhodanine-based compound identified as a non-specific phosphatase inhibitor.
At a Glance: Key Performance Differences
| Feature | This compound | BR-1 |
| Primary Target | PTP4A3 | PTP4A3 |
| Mechanism of Action | Reversible, allosteric, non-competitive inhibitor | Not fully elucidated, rhodanine-based inhibitor |
| Potency (IC50 against PTP4A3) | 18 nM[1] | ~1100 nM (1.1 µM) |
| Selectivity | High selectivity for the PTP4A family | Considered fairly non-specific |
| Effect on Cancer Cell Proliferation | Potent inhibition in various ovarian cancer cell lines | Less potent than this compound |
| Effect on Cancer Cell Migration | Strong inhibition of migration and invasion | Strong inhibition of migration and invasion |
Quantitative Data Summary
The following tables provide a detailed summary of the inhibitory activities and cellular effects of this compound and BR-1 based on available experimental data.
Table 1: In Vitro Phosphatase Inhibitory Activity (IC50 values)
| Phosphatase Target | This compound (nM) | BR-1 (nM) |
| PTP4A3 (PRL-3) | 18[1] | ~1100 |
| PTP4A1 (PRL-1) | 50[1] | Data not available |
| PTP4A2 (PRL-2) | 53[1] | Data not available |
| CDC25B | 92.6[1] | Data not available |
| DUSP3 | 207.6 | Data not available |
| Other Phosphatases | Minimal inhibition observed in a panel of 26 other phosphatases | Described as "fairly nonspecific" but a comprehensive panel with IC50 values is not readily available. |
Table 2: Cellular Activity in Ovarian Cancer Cell Lines
| Cell Line | Assay | This compound (IC50/EC50) | BR-1 (IC50/EC50) | Fold Difference (BR-1/JMS-053) |
| A2780 | Proliferation | 600 nM | Data not available in direct comparison studies, but this compound was found to be 30-44 fold more potent than BR-1 in inhibiting the growth of some ovarian cancer cell lines. | 30-44 |
| HeyA8 | Migration | Not explicitly quantified as IC50, but significant inhibition observed at concentrations of 0.1-1 µM. | Not explicitly quantified as IC50, but strong inhibition of migration and invasion reported. | Data not available |
| HeyA8 | RhoA Activation | 600 nM | Data not available | Data not available |
Mechanism of Action and Signaling Pathways
This compound is a potent, selective, reversible, and non-competitive allosteric inhibitor of PTP4A3. Its mechanism involves binding to a site distinct from the active site, leading to a conformational change that inhibits the phosphatase's activity. This inhibition has been shown to impede cancer cell migration, disrupt spheroid growth, and decrease the activity of the small GTPase RhoA.
BR-1 is a rhodanine-based inhibitor of PTP4A3. While its precise mechanism of action is not as well-defined as that of this compound, its on-target activity has been confirmed by observing the increased phosphorylation of known PTP4A3 substrates, such as ezrin and cytokeratin 8. However, it has been reported to be a "fairly nonspecific" inhibitor.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro PTP4A3 Phosphatase Inhibition Assay
This assay is used to determine the in vitro potency of inhibitors against PTP4A3.
References
Jms-053: A Comparative Analysis of Cross-reactivity with PTP Family Members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of Jms-053, a potent and selective allosteric inhibitor of Protein Tyrosine Phosphatase 4A3 (PTP4A3), against other members of the protein tyrosine phosphatase (PTP) family. The data presented herein is intended to assist researchers in evaluating the specificity of this compound for its intended target and its potential for off-target effects.
Introduction to this compound
This compound is a novel, reversible, and noncompetitive small molecule inhibitor of PTP4A3, an enzyme implicated in various malignant processes, including tumor progression, invasion, migration, and angiogenesis.[1][2][3] It also demonstrates inhibitory activity against other members of the PTP4A family, namely PTP4A1 and PTP4A2, making it a pan-PTP4A inhibitor.[1][4] The overexpression of PTP4A family members is associated with poor prognosis in several human cancers, making them attractive therapeutic targets. This compound represents a significant advancement in the development of selective chemical probes to study and potentially treat cancers driven by PTP4A phosphatases.
Cross-reactivity Profile of this compound
The selectivity of this compound has been evaluated against a panel of other phosphatases. The following table summarizes the inhibitory activity of this compound against its primary targets and other selected PTP family members.
| Target Phosphatase | IC50 (nM) | Fold Selectivity vs. PTP4A3 | Reference |
| PTP4A3 | 18 | 1 | |
| PTP4A1 | 50 | 2.8 | |
| PTP4A2 | 53 | 2.9 | |
| CDC25B | 92.6 | 5.1 | |
| DUSP3 | 207.6 | 11.5 |
Note: A broader screening of this compound at a 1 µM concentration against a panel of 25 other phosphatases, including receptor-like PTPs, cytosolic PTPs, and dual-specificity phosphatases, revealed minimal inhibition for most enzymes, with the exception of CDC25B and p38α, which were inhibited by approximately 50%. Overall, this compound demonstrated at least a 20-fold selectivity for the PTP4A family enzymes in this broader panel.
Experimental Protocols
The following is a representative protocol for determining the in vitro inhibitory activity of this compound against PTP family members.
Phosphatase Activity Assay:
-
Enzyme Preparation: Recombinant human PTP4A3 protein is purified and prepared in an appropriate assay buffer.
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution. A dilution series of this compound is then prepared.
-
Assay Reaction: The phosphatase reaction is initiated by adding the fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), to the wells of a microtiter plate containing the PTP enzyme and varying concentrations of this compound.
-
Incubation: The reaction mixture is incubated at a controlled temperature for a specific period to allow for enzymatic dephosphorylation of the substrate.
-
Fluorescence Measurement: The fluorescence of the product, 6,8-difluoro-7-hydroxy-4-methylcoumarin (DiFMU), is measured using a fluorescence plate reader at appropriate excitation and emission wavelengths.
-
Data Analysis: The rate of the enzymatic reaction is determined from the increase in fluorescence over time. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Reversibility Assay: To determine the reversibility of inhibition, the enzyme is pre-incubated with a high concentration of this compound. The mixture is then diluted to a concentration near the IC50, and the enzyme activity is measured and compared to an enzyme that was not pre-incubated with the inhibitor.
Visualizing PTP4A3 Signaling and Inhibitor Specificity
To further illustrate the context of this compound's activity, the following diagrams depict the PTP4A3 signaling pathway and a general workflow for assessing inhibitor specificity.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Targeting ovarian cancer and endothelium with an allosteric PTP4A3 phosphatase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting ovarian cancer and endothelium with an allosteric PTP4A3 phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Jms-053: A Potent Allosteric Inhibitor of PTP4A3 Phosphatase with In Vitro and In Vivo Efficacy
A comprehensive analysis of the novel anti-cancer agent Jms-053, detailing its mechanism of action, in vitro and in vivo activity, and comparison with alternative compounds. This guide provides researchers, scientists, and drug development professionals with objective experimental data and detailed protocols to evaluate the therapeutic potential of this compound.
This compound has emerged as a potent and selective small molecule inhibitor of Protein Tyrosine Phosphatase 4A3 (PTP4A3), a key regulator in cancer progression.[1][2] This guide synthesizes the available preclinical data on this compound, offering a direct comparison with other relevant compounds and providing the necessary details for replicating key experiments.
Comparative In Vitro Activity
This compound demonstrates superior potency against PTP4A3 compared to its predecessor, thienopyridone.[1][2] It also exhibits a pan-PTP4A family inhibition profile, a potentially valuable attribute for cancer therapy given the oncogenic roles of PTP4A1 and PTP4A2.[1] The following table summarizes the in vitro inhibitory activity of this compound and its comparators.
| Compound | Target | IC50 (nM) | Notes |
| This compound | PTP4A3 | 18 | Potent, reversible, and noncompetitive inhibitor. |
| PTP4A1 | 50 | ||
| PTP4A2 | 53 | ||
| CDC25B | 92.6 | ||
| DUSP3 | 207.6 | ||
| Thienopyridone | PTP4A3 | ~150 | Less potent predecessor to this compound. |
| JMS-038 | PTP4A3 | >100,000 | Inactive structural analog of this compound, used as a negative control. |
In Vivo Anti-Tumor Efficacy
In preclinical models, this compound has shown significant anti-cancer activity. In a murine xenograft model of drug-resistant human ovarian cancer, daily intraperitoneal administration of this compound (10 mg/kg) for 5 consecutive days, followed by a 2-day break and another 4 days of treatment, resulted in a 45% reduction in average tumor weight compared to the control group, with no significant impact on the body weight of the mice. These findings underscore the potential of this compound as a therapeutic agent for chemoresistant cancers.
Mechanism of Action and Signaling Pathways
This compound functions as an allosteric inhibitor of PTP4A3, meaning it binds to a site on the enzyme distinct from the active site to modulate its activity. This inhibitory action disrupts key signaling pathways implicated in cancer cell proliferation, migration, and survival.
One of the primary mechanisms of this compound is the suppression of RhoA activation. Elevated RhoA activity is known to promote tumor growth and metastasis. This compound has been shown to inhibit RhoA activation in ovarian cancer cells with an IC50 of 0.6 µM.
Furthermore, this compound has been demonstrated to interfere with the STAT3/p38 signaling pathway. It causes a decrease in the activated form of STAT3 (Y705 phospho-STAT3) and an increase in the phosphorylation of SHP-2 phosphatase and p38 kinase in ovarian cancer cells.
Below are diagrams illustrating the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits PTP4A3, leading to decreased RhoA and STAT3 activation and increased p38 activation.
Caption: A typical workflow for evaluating the in vitro and in vivo activity of this compound.
Experimental Protocols
In Vitro PTP4A3 Inhibition Assay
The inhibitory activity of this compound against PTP4A3 is determined using a biochemical assay with recombinant human PTP4A3 and a fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).
-
Enzyme and Substrate Preparation: Recombinant full-length human PTP4A3 is used. DiFMUP is prepared in a suitable buffer.
-
Inhibitor Treatment: PTP4A3 is pre-incubated with varying concentrations of this compound.
-
Reaction Initiation: The reaction is initiated by the addition of DiFMUP.
-
Fluorescence Measurement: The fluorescence generated from the dephosphorylation of DiFMUP is measured over time to determine the reaction rate.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cell Migration Assay
The effect of this compound on cancer cell migration can be assessed using a wound-healing assay.
-
Cell Seeding: Ovarian cancer cells (e.g., HeyA8, OVCAR4) are seeded in a multi-well plate and grown to confluence.
-
Wound Creation: A "wound" is created by scratching the cell monolayer with a pipette tip.
-
Inhibitor Treatment: The cells are then treated with different concentrations of this compound or a vehicle control.
-
Image Acquisition: Images of the wound are captured at different time points (e.g., 0 and 18 hours).
-
Data Analysis: The rate of wound closure is quantified to determine the effect of this compound on cell migration.
In Vivo Xenograft Model
The anti-tumor efficacy of this compound in a living organism is evaluated using a murine xenograft model.
-
Cell Implantation: Human ovarian cancer cells, particularly drug-resistant strains, are implanted subcutaneously or intraperitoneally into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with this compound (e.g., 10 mg/kg, intraperitoneally) or a vehicle control according to a specific dosing schedule.
-
Tumor Monitoring: Tumor size is measured regularly, and the body weight of the mice is monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed to determine the extent of tumor growth inhibition.
References
JMS-053: A Chemical Probe for the Validation of PTP4A3 as a Viable Drug Target
The protein tyrosine phosphatase PTP4A3, also known as PRL-3, has emerged as a significant target in cancer therapy due to its overexpression in a multitude of human cancers, where it plays a pivotal role in tumor progression and metastasis.[1][2][3] Validating PTP4A3 as a druggable target necessitates the use of potent and selective chemical probes. This guide provides a comparative analysis of JMS-053, a novel PTP4A3 inhibitor, against other alternative probes, supported by experimental data to assist researchers in drug development.
Comparative Analysis of PTP4A3 Chemical Probes
This compound stands out as a potent, selective, and reversible inhibitor of the PTP4A phosphatase family.[1][4] Its development marked a significant advancement over earlier inhibitors like thienopyridone. While this compound exhibits pan-PTP4A inhibitory activity, it shows considerable selectivity over other phosphatases. In the quest for alternative chemical probes, a screen of FDA-approved drugs identified existing medications such as Salirasib and Candesartan as broad inhibitors of the PRL phosphatase family.
Table 1: In Vitro Potency of PTP4A3 Inhibitors
| Compound | PTP4A3 IC₅₀ (nM) | PTP4A1 IC₅₀ (nM) | PTP4A2 IC₅₀ (nM) | Other Notable Inhibition | Mechanism of Action |
| This compound | 18 - 84 | 50 | 53 | CDC25B (IC₅₀ = 92.6 nM), DUSP3 (IC₅₀ = 207.6 nM) | Reversible, Allosteric/Noncompetitive |
| Thienopyridone | ~150 | - | - | Pan-PTP4A inhibitor | - |
| NRT-870-59 (this compound Analog) | Potent PTP4A3 inhibitor | - | - | Does not inhibit CDC25B at ≤1 μM | Reversible |
| Salirasib | Broad PRL inhibitor | - | - | Binds to a putative allosteric site | Non-competitive |
| Candesartan | Broad PRL inhibitor | - | - | Binds to a potentially novel targetable site | Non-competitive |
Table 2: Cellular Activity of PTP4A3 Probes in Cancer Cell Lines
| Compound | Cell Line | Assay | EC₅₀/Effect |
| This compound | A2780 (Ovarian) | Cell Proliferation | IC₅₀ = 0.6 µM |
| A2780 (Ovarian) | Cell Migration | EC₅₀ = 250 nM | |
| OVCAR4 (Ovarian) | Cell Migration | EC₅₀ = ~500 nM | |
| DLD-1 (Colon) | Spheroid Viability | EC₅₀ = 2.6 µM | |
| HCT116 (Colon) | Spheroid Viability | EC₅₀ = 2.9 µM | |
| HCT116 (Colon) | Colony Formation | EC₅₀ = 1.1 µM | |
| Salirasib | HCT116, SW480 (Colorectal) | Cell Migration | >30% inhibition |
| Candesartan | HCT116, SW480 (Colorectal) | Cell Migration | >30% inhibition |
Experimental Methodologies
Detailed protocols are crucial for the replication and validation of experimental findings. Below are summaries of key experimental procedures used to characterize PTP4A3 inhibitors.
In Vitro PTP4A3 Inhibition Assay
The enzymatic activity of recombinant human PTP4A3 is measured using a fluorogenic substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP). The assay is typically performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM DTT). The inhibitor, at varying concentrations, is pre-incubated with the enzyme before the addition of the substrate. The rate of fluorescent product formation is monitored using a plate reader. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.
Cell Migration Assay (Wound Healing)
Cancer cells are grown to confluence in a multi-well plate. A scratch or "wound" is created in the cell monolayer using a sterile pipette tip. The cells are then washed to remove debris and incubated with media containing the test compound or vehicle control. The closure of the wound is monitored and imaged at different time points (e.g., 0, 14, or 18 hours). The rate of cell migration is quantified by measuring the change in the wound area over time.
Spheroid Growth Assay
Three-dimensional spheroid cultures mimic the microenvironment of solid tumors. Cancer cells are seeded in ultra-low attachment plates to promote spheroid formation. Once formed, spheroids are treated with the chemical probe at various concentrations. The viability of the spheroids is assessed after a set incubation period (e.g., 72 hours) using a cell viability reagent (e.g., CellTiter-Glo® 3D). The EC₅₀ value is determined by measuring the concentration of the compound that reduces spheroid viability by 50%.
RhoA Activity Assay
The activation state of the small GTPase RhoA is a key downstream indicator of PTP4A3 activity. Active, GTP-bound RhoA is pulled down from cell lysates using a Rho-binding domain (RBD) of a Rho effector protein immobilized on agarose beads. The amount of pulled-down active RhoA and the total RhoA in the cell lysate are then quantified by Western blotting using a RhoA-specific antibody. Densitometry is used to determine the ratio of active to total RhoA.
Visualizing PTP4A3's Role and Inhibition
Understanding the signaling context of PTP4A3 and the workflow for its validation as a drug target is crucial for researchers. The following diagrams, generated using the DOT language, illustrate these concepts.
PTP4A3 Signaling Pathways in Cancer
PTP4A3 is implicated in several oncogenic signaling pathways, promoting cell proliferation, migration, and invasion. Its inhibition by chemical probes like this compound can disrupt these malignant processes.
Caption: PTP4A3 integrates upstream signals to activate multiple downstream oncogenic pathways.
Workflow for Validating PTP4A3 as a Drug Target
The validation of PTP4A3 as a drug target involves a multi-step process, starting from initial inhibitor screening and culminating in in vivo efficacy studies.
Caption: A stepwise approach to validate PTP4A3 as a therapeutic target using chemical probes.
Mechanism of Action of this compound
This compound functions as an allosteric inhibitor, binding to a site distinct from the active site of PTP4A3. This binding event induces a conformational change that inhibits the enzyme's catalytic activity.
Caption: Allosteric inhibition of PTP4A3 by this compound prevents substrate binding and catalysis.
References
Comparative Analysis of the PTP4A3 Inhibitor JMS-053 and its Inactive Analog JMS-038
A comprehensive guide for researchers, scientists, and drug development professionals on the functional differences and experimental applications of the potent PTP4A3 inhibitor, JMS-053, and its inactive counterpart, JMS-038.
This guide provides a detailed comparative analysis of this compound, a novel and potent allosteric inhibitor of the Protein Tyrosine Phosphatase 4A3 (PTP4A3), and its structurally similar but functionally inactive analog, JMS-038. PTP4A3 is a key oncogenic protein implicated in cancer progression and metastasis, making it an attractive therapeutic target. Understanding the distinct biochemical and cellular activities of this compound in contrast to the inert JMS-038 is crucial for the accurate interpretation of experimental results and the advancement of PTP4A3-targeted drug discovery.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data derived from various in vitro and cellular assays, highlighting the potent inhibitory activity of this compound and the lack thereof with JMS-038.
Table 1: In Vitro Phosphatase Inhibition
| Compound | Target | IC₅₀ (nM) | Inhibition Mechanism |
| This compound | PTP4A3 | 18 - 30[1][2][3] | Reversible, Allosteric, Noncompetitive[1][3] |
| PTP4A1 | 50 | - | |
| PTP4A2 | 53 | - | |
| CDC25B | 92.6 | - | |
| DUSP3 | 207.6 | - | |
| JMS-038 | PTP4A3 | Inactive (up to 100 µM) | - |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | Effect | IC₅₀ / Concentration |
| This compound | HeyA8 | Spheroid Growth | Inhibition | - |
| HeyA8 | Cell Migration | Inhibition | - | |
| HeyA8 | RhoA Activation | Inhibition | 0.6 µM | |
| OVCAR4 | Cell Proliferation | Inhibition | 4.42 µM | |
| A2780 | Cell Proliferation | Inhibition | 0.6 µM | |
| MDA-MB-231 | Cell Proliferation | Inhibition | 32.67 µM | |
| Hs578T | Cell Proliferation | Inhibition | 8.48 µM | |
| JMS-038 | HeyA8 | Spheroid Growth | No significant effect | - |
| HeyA8 | Cell Migration | No significant effect | - | |
| HeyA8 | RhoA Activation | No significant effect (at 1 µM) | - | |
| Various OvCa | Cell Proliferation | No significant inhibition | Up to 50 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are crucial for reproducibility and further investigation.
In Vitro Phosphatase Inhibition Assay: The inhibitory activity of this compound and JMS-038 against recombinant human PTP4A3 and other phosphatases was determined using a fluorescent assay. The assay measures the enzymatic activity of the phosphatase on a synthetic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).
-
Enzyme and Substrate Preparation: Full-length recombinant human PTP4A3 is purified. A stock solution of DiFMUP is prepared in a suitable buffer.
-
Compound Incubation: Varying concentrations of this compound or JMS-038 are pre-incubated with the PTP4A3 enzyme in an assay buffer (e.g., containing DTT) for a specified time.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the DiFMUP substrate.
-
Fluorescence Measurement: The dephosphorylation of DiFMUP by PTP4A3 generates a fluorescent product, which is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of the reaction is calculated, and the IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Migration Assay (Wound Healing Assay): This assay assesses the effect of the compounds on the migratory capacity of cancer cells.
-
Cell Seeding: Cancer cells (e.g., HeyA8) are seeded in a culture plate and grown to confluence.
-
Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the confluent cell monolayer.
-
Compound Treatment: The cells are then treated with different concentrations of this compound, JMS-038, or a vehicle control (DMSO).
-
Image Acquisition: Images of the wound are captured at the beginning of the experiment (0 hours) and after a defined period (e.g., 14 hours).
-
Data Analysis: The closure of the wound is quantified by measuring the change in the open area over time. A reduction in wound closure in the presence of a compound indicates inhibition of cell migration.
Spheroid Growth Assay: This three-dimensional culture model mimics the in vivo tumor microenvironment and is used to evaluate the anti-proliferative effects of the compounds.
-
Spheroid Formation: Cancer cells (e.g., HeyA8) are seeded in ultra-low attachment plates to promote the formation of spheroids.
-
Compound Treatment: Once spheroids are formed, they are treated with various concentrations of this compound, JMS-038, or a vehicle control.
-
Image Analysis: The growth of the spheroids is monitored over several days by capturing brightfield images. The area or volume of the spheroids is measured using imaging software.
-
Data Analysis: The change in spheroid size is calculated to determine the inhibitory effect of the compounds on tumor cell growth in a 3D environment.
RhoA Activation Assay: This assay measures the levels of active, GTP-bound RhoA, a key small GTPase involved in cell migration and cytoskeletal dynamics.
-
Cell Lysis: Cells treated with this compound, JMS-038, or control are lysed in a buffer that preserves the activation state of GTPases.
-
Pull-down of Active RhoA: The cell lysates are incubated with a recombinant protein containing the Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin), which specifically binds to active GTP-bound RhoA. The RBD is typically fused to an affinity tag (e.g., GST) and immobilized on beads.
-
Western Blotting: The beads are washed, and the bound proteins are eluted and separated by SDS-PAGE. The levels of active RhoA are then detected by Western blotting using a RhoA-specific antibody. Total RhoA levels in the whole-cell lysates are also measured as a loading control.
-
Densitometry Analysis: The intensity of the bands is quantified to determine the ratio of active RhoA to total RhoA.
Mandatory Visualization
Signaling Pathway of PTP4A3 and its Inhibition by this compound
Caption: PTP4A3 signaling and the inhibitory effect of this compound.
Experimental Workflow for Comparing this compound and JMS-038
Caption: Workflow for the comparative analysis of this compound and JMS-038.
References
Evaluating the Therapeutic Index of Jms-053 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical therapeutic index of Jms-053, a novel inhibitor of the protein tyrosine phosphatase 4A3 (PTP4A3), against other emerging alternatives. The data presented herein is collated from various preclinical studies to facilitate an objective evaluation of this compound's potential as a therapeutic agent.
Introduction to this compound and PTP4A3 Inhibition
This compound is a potent and reversible inhibitor of PTP4A3, a phosphatase implicated in cancer cell proliferation, migration, and invasion.[1] Its mechanism of action involves the allosteric inhibition of PTP4A3, which in turn modulates downstream signaling pathways, including the RhoA and STAT3/p38 pathways, to exert its anti-tumor effects.[1] This guide will delve into the quantitative measures of this compound's efficacy and toxicity in preclinical models and compare them with available data for other PTP4A3 inhibitors.
Comparative Efficacy and Toxicity
The therapeutic index, a ratio that compares the toxic dose of a drug to the dose that produces the desired therapeutic effect, is a critical parameter in drug development. This section summarizes the available preclinical data for this compound and its alternatives to provide a comparative overview of their potential therapeutic windows.
Table 1: In Vitro Potency of PTP4A3 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line(s) | Reference(s) |
| This compound | PTP4A3 | 18 | Recombinant Human PTP4A3 | [1] |
| PTP4A1 | 50 | Recombinant Human PTP4A1 | [1] | |
| PTP4A2 | 53 | Recombinant Human PTP4A2 | [1] | |
| CDC25B | 92.6 | Recombinant Human CDC25B | ||
| DUSP3 | 207.6 | Recombinant Human DUSP3 | ||
| NRT-870-59 | PTP4A3 | ~30 | Recombinant Human PTP4A3 | |
| Thienopyridone | PTP4A3 | ~150 | Recombinant Human PTP4A3 | |
| BR-1 | PTP4A3 | ~1000 | Recombinant Human PTP4A3 |
Table 2: In Vivo Efficacy and Toxicity of this compound
| Animal Model | Tumor Type | Dosage and Administration | Efficacy | Toxicity | Reference(s) |
| Nude Mouse Xenograft | HeyA8-MDR (Drug-resistant Ovarian Cancer) | 10 mg/kg, Intraperitoneal (i.p.) | 45% reduction in average tumor weight | Well-tolerated at the efficacious dose. No significant toxicity observed in normal human ovarian epithelial cells up to 25 µM in vitro. |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the mechanism of action of this compound and the general workflow for evaluating its therapeutic index.
Figure 1: this compound Signaling Pathway.
Figure 2: Experimental Workflow for Therapeutic Index Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the evaluation of this compound.
In Vitro PTP4A3 Inhibition Assay
The inhibitory activity of this compound and its analogs against recombinant human PTP4A3 is determined using a fluorescence-based assay. The enzyme is incubated with varying concentrations of the inhibitor in an appropriate buffer. The reaction is initiated by the addition of a fluorogenic phosphatase substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP). The rate of fluorescent product formation is measured over time using a microplate reader. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curve.
In Vivo Xenograft Model for Efficacy and Toxicity Assessment
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
Tumor Cell Implantation: Human cancer cells (e.g., HeyA8-MDR ovarian cancer cells) are injected subcutaneously or intraperitoneally into the mice.
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives this compound at a specified dose and schedule (e.g., 10 mg/kg, i.p., daily), while the control group receives a vehicle.
Efficacy Endpoint: Tumor volume is measured regularly. The primary efficacy endpoint is the reduction in tumor growth in the treated group compared to the control group. At the end of the study, tumors are excised and weighed.
Toxicity Monitoring: Animal body weight, general health, and any signs of distress are monitored throughout the study. Blood samples may be collected for hematological and biochemical analysis. The maximum tolerated dose (MTD) can be determined in separate studies by administering escalating doses of the compound.
RhoA Activation Assay
The effect of this compound on RhoA activation is assessed using a pull-down assay. Cancer cells are treated with this compound or a vehicle control. Cell lysates are then incubated with a GST-fusion protein containing the Rho-binding domain (RBD) of a Rho effector protein (e.g., rhotekin) immobilized on beads. Activated (GTP-bound) RhoA binds to the RBD and is pulled down with the beads. The amount of pulled-down RhoA is then quantified by Western blotting using a RhoA-specific antibody.
Conclusion
The available preclinical data suggests that this compound is a potent inhibitor of PTP4A3 with promising in vivo anti-tumor activity at a well-tolerated dose. Its therapeutic index appears favorable when compared to older PTP4A3 inhibitors like thienopyridone, which exhibit significant toxicity. However, a comprehensive evaluation of the therapeutic index of this compound against newer analogs like NRT-870-59 is hampered by the lack of published in vivo data for these compounds. Further studies, including formal maximum tolerated dose assessments and head-to-head in vivo comparisons, are warranted to definitively establish the therapeutic potential of this compound relative to other PTP4A3 inhibitors.
Figure 3: Logical Comparison of this compound and Alternatives.
References
Safety Operating Guide
Navigating the Safe Handling and Disposal of JMS-053: A Guide for Laboratory Professionals
Essential guidance for researchers on the operational use and proper disposal of the potent PTP4A3 phosphatase inhibitor, JMS-053. This document outlines key safety considerations, experimental protocols, and waste management procedures to ensure laboratory safety and regulatory compliance.
This compound is a powerful and reversible inhibitor of Protein Tyrosine Phosphatase 4A3 (PTP4A3), with significant activity against PTP4A1 and PTP4A2 as well.[1] Its role in interfering with critical signaling pathways, such as RhoA and STAT3/p38, makes it a valuable tool in cancer research, particularly for studies involving ovarian, breast, and colon cancers.[1] Due to its potent biological activity, proper handling and disposal are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination.
Immediate Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling potent chemical compounds in a laboratory setting should be strictly followed. All laboratory personnel should be thoroughly trained on the proper handling, storage, labeling, and disposal of hazardous chemical waste.[2]
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
For long-term storage (up to 6 months), it is recommended to store the compound at -80°C.
-
For short-term storage (up to 1 month), -20°C is suitable.
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Ensure adequate ventilation, such as working within a chemical fume hood, to minimize inhalation exposure.
Proper Disposal Procedures
As a bioactive chemical compound, this compound must be treated as hazardous waste. Improper disposal can pose a significant risk to the environment and public health.
Step-by-Step Disposal Guide:
-
Waste Identification: All materials contaminated with this compound, including unused solutions, empty vials, and contaminated labware (e.g., pipette tips, tubes), should be classified as hazardous chemical waste.[2][3]
-
Waste Segregation: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should explicitly state "Hazardous Waste" and list the contents, including "this compound". Do not mix with other incompatible waste streams.
-
Container Management: Keep the hazardous waste container securely closed except when adding waste. Ensure the exterior of the container remains clean and free of contamination.
-
Institutional Guidelines: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department to schedule a pickup for the collected waste.
-
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain.
-
DO NOT dispose of this compound in regular trash.
-
DO NOT attempt to evaporate this compound as a method of disposal.
-
Quantitative Data Summary
The following tables summarize the inhibitory activity and cytotoxic effects of this compound across various cell lines and targets.
Table 1: Inhibitory Activity of this compound
| Target | IC₅₀ Value |
| PTP4A3 | 18 nM |
| PTP4A1 | 50 nM |
| PTP4A2 | 53 nM |
| CDC25B | 92.6 nM |
| DUSP3 | 207.6 nM |
Table 2: Cytotoxicity of this compound in Cancer Cell Lines (48h treatment)
| Cell Line | Cancer Type | IC₅₀ / EC₅₀ Value |
| A2780 | Ovarian | IC₅₀ = 0.6 µM |
| OVCAR4 | Ovarian | IC₅₀ = 4.42 µM |
| Kuramochi | Ovarian | IC₅₀ = 13.25 µM |
| MDA-MB-231 | Breast | IC₅₀ = 32.67 µM; EC₅₀ = 42.7 µM |
| Hs578T | Breast | IC₅₀ = 8.48 µM |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
In Vitro Phosphatase Inhibition Assay
This protocol is used to determine the in vitro inhibitory activity of this compound against PTP4A3.
-
Reagents: Recombinant human PTP4A3, this compound (solubilized in DMSO), and the artificial substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).
-
Procedure: a. Prepare a series of dilutions of this compound. b. In a microplate, combine the recombinant PTP4A3 enzyme with the various concentrations of this compound or a vehicle control (DMSO). c. Initiate the enzymatic reaction by adding DiFMUP. d. Monitor the fluorescence generated by the dephosphorylation of DiFMUP over time using a plate reader. e. Calculate the rate of reaction for each concentration of this compound. f. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Migration "Wound Healing" Assay
This assay is used to assess the effect of this compound on cancer cell migration.
-
Cell Culture: Culture cancer cells (e.g., A2780 or OVCAR4) to confluence in a multi-well plate.
-
"Wounding": Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control.
-
Imaging: Capture images of the wound at the beginning of the experiment (0 hours) and at subsequent time points (e.g., 14 or 18 hours).
-
Analysis: Quantify the rate of wound closure by measuring the area of the cell-free region over time. A delay in wound closure in the presence of this compound indicates an inhibition of cell migration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound on the PTP4A3 signaling pathway.
Caption: General experimental workflow for the evaluation of this compound.
References
Essential Safety and Logistical Information for Handling Jms-053
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of the Potent PTP4A3 Inhibitor, Jms-053.
This document provides crucial safety protocols and logistical plans for the handling and disposal of this compound, a potent and reversible inhibitor of Protein Tyrosine Phosphatase 4A3 (PTP4A3). Adherence to these guidelines is essential to ensure personnel safety and to maintain the integrity of research activities.
Immediate Safety and Handling Precautions
This compound is a potent small molecule inhibitor and should be handled with care. While a specific Safety Data Sheet (SDS) is not publicly available, the following precautions are based on best practices for handling potent chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to ensure that the appropriate safety measures are in place. The minimum required PPE includes:
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Must be worn at all times when handling this compound in solid or solution form to protect against splashes. |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Gloves should be changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat must be worn to protect skin and clothing. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to prevent inhalation of the powder. |
Operational Plan: From Receipt to Disposal
A clear and systematic workflow is critical for the safe and effective use of this compound in a research setting.
Quantitative Data Summary
This compound has been shown to be a potent inhibitor of PTP4A3 and related phosphatases, and it exhibits cytotoxic effects against various cancer cell lines.
| Target | IC50 (nM) | Cell Line | IC50 (µM) |
| PTP4A3 | 18[1] | A2780 (Ovarian) | 0.6[1] |
| PTP4A1 | 50[1] | OVCAR4 (Ovarian) | 4.42[1] |
| PTP4A2 | 53[1] | Hs578T (Breast) | 8.48 |
| CDC25B | 92.6 | Kuramochi (Ovarian) | 13.25 |
| DUSP3 | 207.6 | MDA-MB-231 (Breast) | 32.67 |
This compound Signaling Pathway
This compound exerts its effects by inhibiting PTP4A3, which in turn modulates downstream signaling pathways involved in cell migration and proliferation, such as the RhoA and STAT3/p38 pathways.
Experimental Protocols
The following is a representative protocol for a cell migration (wound healing) assay to assess the effect of this compound.
Wound Healing Assay Protocol
-
Cell Seeding:
-
Seed cells in a 24-well plate at a density that will form a confluent monolayer after 24 hours of growth.
-
Culture cells in their appropriate growth medium.
-
-
Wound Creation:
-
Once the cells have reached confluency, create a "wound" in the monolayer by gently scratching the center of the well with a sterile 1 mL pipette tip.
-
Wash the wells twice with serum-free medium to remove any detached cells.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in serum-free medium to the desired final concentrations (e.g., 0.1 µM to 10 µM). A vehicle control (DMSO) should be run in parallel.
-
Add the medium containing this compound or vehicle control to the respective wells.
-
-
Image Acquisition:
-
Capture images of the wounds at 0 hours (immediately after scratching) and at subsequent time points (e.g., 6, 12, and 24 hours) using a microscope equipped with a camera.
-
-
Data Analysis:
-
Quantify the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each treatment condition relative to the 0-hour time point.
-
In Vivo Studies
For in vivo experiments in mice, this compound has been administered via intraperitoneal (i.p.) injection at a dosage of 10 mg/kg.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
-
Solid Waste: All contaminated solid waste, including gloves, pipette tips, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions and contaminated media should be collected in a sealed, leak-proof hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Final Disposal: All hazardous waste containing this compound must be disposed of through a licensed chemical waste management company, following all institutional and local regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
